Xanthene-9-thione
Description
Historical Context and Significance in Organic Chemistry Research
The study of xanthene derivatives dates back to 1871, when the first synthesis of the basic xanthene structure was reported. amazonaws.com Xanthenes, characterized by two benzene (B151609) rings fused to a central pyran ring, quickly became recognized as an important class of oxygen-containing heterocyclic compounds. amazonaws.com The subsequent introduction of a sulfur atom in place of the carbonyl oxygen at the 9-position to form Xanthene-9-thione, also known as xanthione, opened new avenues in the field of thione chemistry. psu.eduresearchgate.net
Thiones, the sulfur analogues of ketones, have long been recognized for their unique reactivity and are considered significant in both organic and medicinal chemistry. researchgate.netwisdomlib.org Early research into this compound focused on its synthesis, typically achieved through the thionation of its corresponding ketone, xanthen-9-one, and on understanding its fundamental chemical behavior. psu.edu A significant area of early investigation was its photochemistry. acs.org Researchers discovered that the thiocarbonyl group in this compound dictates its photochemical reactivity, particularly in cycloaddition reactions, setting the stage for its use as a versatile building block in organic synthesis. acs.orgiucr.org
Scope and Relevance of this compound in Contemporary Chemical Research
In modern chemical research, this compound continues to be a molecule of considerable interest, with its applications spanning photochemistry, materials science, and synthetic chemistry. Its rich photophysical properties are central to its contemporary relevance. The compound is known to undergo efficient photochemical reactions, such as [2+2] cycloadditions with alkenes and alkynes, upon irradiation with visible light. psu.edursc.orgrhhz.net This reactivity is harnessed for the synthesis of complex, sulfur-containing heterocyclic structures like thietanes and spiro compounds. iucr.orgrsc.orgacs.org
The reactivity of this compound has been leveraged in materials science for the surface modification of polymers. rhhz.netresearchgate.net By anchoring the this compound moiety to a polymer surface, subsequent visible-light-induced thione-ene cycloaddition reactions can be used to attach various functional molecules, thereby altering the material's surface properties. rhhz.netresearchgate.net Furthermore, it has been explored as a mediator in controlled radical polymerization processes, offering a method to synthesize polymers with well-defined characteristics. semanticscholar.orgacs.org
The development of advanced analytical techniques continues to provide deeper insights into the nature of this compound. For instance, muon spin rotation (μSR) spectroscopy has been used to study the regioselective addition of muonium (a light isotope of hydrogen) to the carbon-sulfur double bond, providing detailed information about the resulting radical species. oup.comoup.comresearchgate.net Research also extends to its derivatives, where substitutions on the xanthene scaffold can tune its spectral and chemical properties, leading to the development of fluorescent probes and other specialized molecules. acs.orgnih.govresearchgate.net
Structural Framework and Nomenclature Conventions in Academic Literature
The structural foundation of this compound is a tricyclic system where two benzene rings are annulated to a central pyran ring. amazonaws.com The defining feature is the presence of a thiocarbonyl (C=S) group at the 9-position of the xanthene framework. nih.gov This structure results in a molecule that is largely planar, although studies have shown that the xanthene skeleton can adopt a slightly concave or "butterfly" conformation. acs.org
In academic literature, the compound is systematically named according to IUPAC conventions.
Table 1: IUPAC Name and Synonyms for this compound
| Convention | Name | Citation |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Common Synonyms | 9H-Xanthene-9-thione | nih.govchemspider.com |
| Xanthione | nih.govchemspider.com | |
| Xanthenethione | nih.gov |
The molecular and physical properties of this compound have been well-characterized.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
|---|---|---|
| Molecular Formula | C₁₃H₈OS | nih.gov |
| Molecular Weight | 212.27 g/mol | nih.gov |
| CAS Number | 492-21-7 | nih.gov |
| Appearance | Yellow crystalline solid | solubilityofthings.com |
| Boiling Point | 339.9°C at 760 mmHg |
| Density | 1.33 g/cm³ | |
These structural and physical data provide the fundamental information required for its application in various chemical syntheses and physical studies.
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2-diacylglycerol (DAG) |
| 2,2,2-trifluoroacetophenone |
| 2,7-dinitro-9H-xanthene-9-thione |
| 2-aminoquinoline |
| 2-naphthol (B1666908) |
| 3-((6-hydroxyhexyl)oxy)-9H-xanthene-9-thione |
| 4-aminopyridine |
| Acetone |
| Acetonitrile |
| Adamantanethione |
| Benzaldehyde |
| Benzene |
| Butyl acrylate (B77674) |
| Ceramide |
| Chloroquine (B1663885) |
| Cyclohexane |
| Di(4-tert-butylcyclohexyl) peroxydicarbonate |
| Diethyl vinylphosphonate (B8674324) |
| Dihydroxybenzenes |
| Dimedone |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Ethanol |
| Ethyl diazoacetate |
| Fluorescein (B123965) |
| Hexane |
| Isatin |
| Methacrylonitrile |
| Methyl diazoacetate |
| Methyl methacrylate (B99206) (MMA) |
| N-methylpyridine-4-thione |
| Oxalyl chloride |
| Phenylisothiocyanate |
| Phthalic anhydride |
| Poly(ethylene glycol) methyl ethermethacrylate |
| Poly(styrene-co-maleic anhydride) |
| Pyridine-4-thione |
| Resorcinol |
| Styrene (B11656) |
| Tetrahydrofuran (THF) |
| Thiobenzophenone (B74592) |
| Thioxanthene-9-one |
| Toluene |
| Trifluoroethanol |
| Trifluoromethanesulfonic anhydride |
| Xanthen-9-one |
| Xanthene |
| This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
xanthene-9-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLOKHJKPPJQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306237 | |
| Record name | Xanthene-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-21-7 | |
| Record name | Xanthene-9-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthene-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Xanthene 9 Thione and Its Derivatives
Thionation Strategies for Xanthene-Type Precursors
The conversion of a carbonyl group in xanthenone to a thiocarbonyl group to form xanthene-9-thione is a critical transformation. Various thionation reagents and strategies have been developed to achieve this efficiently.
Utilizing Thiophosphoryl Chloride Systems from Xanthenones
Thiophosphoryl chloride (PSCl₃) and related phosphorus-sulfur reagents are effective for the thionation of ketones to thioketones. A one-pot strategy for the preparation of thioflavones from 1,3-diketones has been described where thiophosphoryl chloride acts as both a cyclodehydration catalyst and a thionating agent researchgate.net. This approach highlights the utility of PSCl₃ in synthesizing sulfur-containing heterocyclic compounds. Furthermore, a novel thionation protocol for various carbonyl compounds, including the synthesis of thioxanthones, has been developed using a PSCl₃/H₂O/Et₃N system under solventless conditions with microwave irradiation, demonstrating a clean, rapid, and efficient method researchgate.netorganic-chemistry.org.
Lawesson's reagent, a well-known sulfurizing agent with a four-membered ring of alternating sulfur and phosphorus atoms, is also widely used for the thionation of carbonyl compounds. It has been successfully employed in the synthesis of novel 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-thiones from their corresponding oxo analogs in high yields nih.gov. The reaction mechanism of Lawesson's reagent involves the dissociation of the central phosphorus/sulfur four-membered ring to form reactive dithiophosphine ylides, which then react with the carbonyl group.
The table below summarizes the thionation of a generic xanthenone precursor using a thiophosphoryl chloride system.
| Precursor | Reagent System | Product | Key Advantages |
| Xanthenone | PSCl₃/H₂O/Et₃N | This compound | Rapid, solvent-free, high efficiency |
| Substituted Xanthenone | Lawesson's Reagent | Substituted this compound | High yields, good functional group tolerance |
Carbene-Based Pathways Involving Elemental Sulfur
Recent advancements in synthetic methodology have explored the use of carbenes to facilitate reactions with elemental sulfur for the formation of thiocarbonyl compounds. A notable example is the skeletal editing of pyridines to thiophenes through a formal [4+1] reaction using elemental sulfur nih.gov. In this process, 2-arylpyridines are converted to ring-opened aza-triene Zincke ketone structures, which then react with elemental sulfur to yield 2-aroylthiophene products under mild and neutral conditions nih.gov. This demonstrates a novel disconnection approach for synthesizing sulfur-containing heterocycles.
While not yet explicitly reported for the direct synthesis of this compound, this carbene-based methodology presents a promising avenue for future research. The amphiphilic nature of octasulfur allows for a smooth reaction with dienamine intermediates, suggesting that similar strategies could be developed for the thionation of xanthenone precursors nih.gov. N-heterocyclic carbenes (NHCs) have also been shown to mediate the synthesis of various sulfur-containing compounds, such as germanium tris(dithiolene) dianions, further highlighting the potential of carbene chemistry in this field rsc.orgnsf.govrsc.org.
Microwave-Assisted Synthetic Approaches to Xanthene-9-thiones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technique has been successfully applied to the synthesis of (thio)xanthones nih.gov. An expeditious, solvent-free, and high-yield conversion of various carbonyl compounds to their corresponding thio analogues has been achieved using Lawesson's reagent under microwave irradiation organic-chemistry.orgnih.gov. This method avoids the need for dry solvents and an excess of the thionating reagent, which are often required in conventional heating methods organic-chemistry.orgnih.govacs.org. The microwave-assisted approach leads to cleaner reactions, significantly shorter reaction times, and easier product isolation organic-chemistry.org. For instance, the synthesis of hydroxyxanthones and hydroxythioxanthones has been accomplished in as little as 50 seconds with yields exceeding 80% nih.gov.
The following table compares conventional and microwave-assisted thionation of a generic ketone.
| Method | Reagent | Reaction Time | Yield | Solvent |
| Conventional | Lawesson's Reagent | 2-25 hours | Moderate | Toluene/Xylene |
| Microwave-Assisted | Lawesson's Reagent | ~1-15 minutes | High to Quantitative | Solvent-free |
Organocatalytic and Metal-Catalyzed Syntheses
The construction of the fundamental xanthene scaffold is a prerequisite for the synthesis of this compound. Organocatalytic and metal-catalyzed methods offer efficient and environmentally benign routes to this core structure.
Intramolecular Friedel-Crafts Reactions for Xanthene Scaffold Formation
The intramolecular Friedel-Crafts reaction is a powerful method for constructing cyclic aromatic systems, including the xanthene scaffold. A transition-metal-free intramolecular Friedel-Crafts alkylation has been developed for the synthesis of novel xanthene derivatives beilstein-journals.orgnih.govd-nb.infobeilstein-archives.org. This method involves the cyclization of appropriately substituted alkene precursors catalyzed by trifluoroacetic acid (TFA) beilstein-journals.orgnih.govd-nb.infobeilstein-archives.org. The reaction proceeds with good yields at room temperature, offering a mild and economical approach to the xanthene core beilstein-journals.orgd-nb.info. The mechanism is believed to proceed through the formation of an o-quinone methide intermediate following the acid-catalyzed activation of the alkene d-nb.info.
Similarly, new halogen-substituted thioxanthenes have been synthesized with high yields using TFA as an organocatalyst under mild conditions via an intramolecular Friedel-Crafts alkylation of functionalized alcohol precursors nih.gov. This highlights the versatility of the Friedel-Crafts reaction in preparing precursors for this compound and its sulfur analogues.
The table below provides an overview of catalysts used in the intramolecular Friedel-Crafts reaction for xanthene synthesis.
| Catalyst | Substrate Type | Key Features |
| Trifluoroacetic Acid (TFA) | Alkenes, Alcohols | Transition-metal-free, mild conditions, good yields |
| Iron(III) Chloride Hexahydrate | Alkenes | Lewis acid catalyst |
| Heteropoly Acids | Aryl Benzoic Acids | Good yields for xanthone (B1684191) synthesis |
Applications of Sulfonated Fructose (B13574) as Green Catalysts
In the pursuit of more environmentally friendly synthetic methods, green catalysts have gained significant attention. Sulfonated fructose has been introduced as a novel, green catalyst for the synthesis of xanthene derivatives researchgate.net. This catalyst is utilized in the condensation reactions of aldehydes with 2-naphthol (B1666908) and dimedone to produce tetrahydrobenzo[a]xanthene-11-ones and 14H-dibenzo[a,j]xanthenes researchgate.net.
The sulfonation of fructose enhances its catalytic activity by increasing its acidity, stability, and selectivity researchgate.net. This leads to several advantages over traditional catalysts, including:
Higher Catalytic Activity: The enhanced acidity of sulfonated fructose reduces reaction times and increases product yields researchgate.net.
Greater Stability: The catalyst exhibits increased stability, allowing for a longer lifespan and potential for recycling researchgate.net.
Compatibility with Green Chemistry: The use of a non-toxic, bio-based catalyst aligns with the principles of green chemistry by reducing environmental pollution researchgate.net.
Reduced Need for Toxic Solvents: These reactions can often be carried out under milder conditions using environmentally benign solvents such as water and ethanol researchgate.net.
Other sulfonated materials, such as sulfonated graphene oxide and polystyrene sulfonic acid, have also been employed as efficient and reusable catalysts for the synthesis of various xanthene derivatives, further demonstrating the utility of sulfonic acid-based catalysts in green chemistry tandfonline.comrsc.orgbeilstein-journals.org.
Utility of Magnesium Perchlorate in Spiro-Xanthene Derivative Synthesis
While strontium perchlorate (Sr(ClO4)2) has been effectively used as a catalyst in the microwave-assisted, solvent-free synthesis of dibenzo[a,j]xanthene derivatives researchgate.net, the broader utility of metal perchlorates, including magnesium perchlorate (Mg(ClO4)2), is recognized in heterocyclic synthesis. Perchloric acid (HClO4) itself is a key and efficient catalyst for preparing xanthene derivatives, such as 14-aryl-14H-dibenzo[a,j]xanthenes, often under mild, ultrasound-assisted conditions. nih.gov
Magnesium perchlorate has demonstrated its efficacy as a catalyst in analogous multi-component reactions for synthesizing other spiro-heterocyclic compounds, such as spiro[4H-pyran-oxindole] derivatives. This highlights its potential as a valuable Lewis acid catalyst in complex organic transformations, suggesting its applicability in the synthesis of spiro-xanthene structures. The synthesis of spiro[fluorene-9,9′-xanthene] (SFX) derivatives, a class of compounds with significant applications in organic electronics, often involves acid-catalyzed cyclization reactions where catalysts like magnesium perchlorate could play a crucial role. acs.orgpku.edu.cnrsc.orgresearchgate.netresearchgate.netrsc.orgrsc.org
Graphene Oxide-Immobilized Copper Oxide Nanoparticle Catalysis for Xanthene Derivatives
A novel and efficient heterogeneous nanocatalyst, fur-imine-functionalized graphene oxide-immobilized copper oxide nanoparticles (Cu(II)-Fur-APTES/GO), has been developed for the synthesis of pharmaceutically important xanthene derivatives. This catalyst promotes the reaction under environmentally friendly solvent conditions and is noted for its cost-effectiveness and reusability.
The primary advantages of this catalytic system include significantly reduced reaction times, typically between 25 to 50 minutes, and high product yields, reaching up to 95%. The process is characterized by a simple procedure, ease of product separation, and the absence of byproducts. A key feature of the Cu(II)-Fur-APTES/GO nanocatalyst is its high copper loading of 13.5 atomic %, which is substantially higher than many other metal-based heterogeneous catalysts. This high metal content is a contributing factor to its excellent catalytic performance. Furthermore, the catalyst demonstrates admirable recyclability, maintaining its efficiency for up to five consecutive runs without a significant loss in catalytic activity.
Table 1: Performance of Cu(II)-Fur-APTES/GO Catalyst in Xanthene Synthesis
| Feature | Performance Metric |
| Reaction Time | 25–50 minutes |
| Product Yield | Up to 95% |
| Copper Loading | 13.5 atomic % |
| Reusability | Up to 5 consecutive runs |
Iodine-Catalyzed Nucleophilic Substitution Pathways in Xanthene Derivatives
Molecular iodine (I2) has been established as an effective and green catalyst for the synthesis of xanthene-indole and thioxanthene-indole derivatives. This method proceeds via a nucleophilic substitution reaction of xanthen-9-ol or thioxanthen-9-ol with various indoles. The protocol is distinguished by its operational simplicity, use of a green solvent (ethanol), and mild reaction conditions, proceeding efficiently at room temperature.
The reaction mechanism involves the coordination of iodine to the hydroxyl group of xanthen-9-ol, which facilitates its elimination and the formation of a stable pyrylium ion intermediate. This carbocation is then attacked by the nucleophilic indole to generate the final product. The use of just 5 mol% of iodine is sufficient to catalyze the reaction, which typically completes within five minutes, affording the desired products in good to excellent yields. This methodology demonstrates a broad substrate scope and good tolerance for various functional groups. organic-chemistry.orgrsc.org
Tartaric Acid as a Naturally Green Catalyst in Xanthene Synthesis
Tartaric acid has been successfully employed as a natural, biodegradable, and non-toxic catalyst for the one-pot, multi-component synthesis of various xanthene derivatives. researchgate.netresearchgate.netrsc.org This green chemistry approach is effective for producing 12-aryl-tetrahydrobenzo[α]xanthene-11-ones, 1,8-dioxo-octahydroxanthenes, and 14-aryl-14H-dibenzo[α,j]xanthenes under solvent-free conditions. researchgate.netrsc.org
The advantages of this protocol are numerous, including high to excellent yields, short reaction times, clean reaction profiles, and simple work-up procedures. researchgate.netrsc.org The use of a low-cost, readily available, and environmentally benign catalyst makes this method both economical and sustainable for the synthesis of a wide range of xanthene derivatives. researchgate.net
Table 2: Tartaric Acid Catalyzed Synthesis of Dibenzo[α,j]xanthenes
| Reactant 1 | Reactant 2 | Conditions | Product Yield |
| β-naphthol | Benzaldehyde | Tartaric Acid, 70°C | High |
| β-naphthol | Substituted Aldehydes | Tartaric Acid, 70°C | High |
Silver Tungstate Nanorod Catalysis for Tetracyclic Xanthenes
Silver tungstate (Ag2WO4) nanorods, prepared via a facile hydrothermal technique, have been identified as an effective catalyst for the synthesis of tetracyclic xanthenes. Specifically, this catalyst is used for the one-pot synthesis of tetrahydrobenzo[a]xanthene-11-one derivatives from the reaction of β-naphthol, dimedone, and various aromatic aldehydes. mdpi.comirtree.com
The reaction proceeds efficiently under solvent-free conditions at a moderate temperature of 60–70 °C. This method represents a green assembly process, offering a straightforward and efficient route to complex xanthene structures. The synthesized silver tungstate material is characterized as a single-phase crystalline structure with a nanorod morphology. mdpi.comirtree.com
Multi-Component Reactions for this compound Derivatives
Spiro-Thiadiazole Formation via 1,3-Dipolar Cycloaddition of Nitrile Imines
A facile and regioselective synthesis of novel spiro-xanthene-9',2- nih.govacs.orgrsc.orgthiadiazole derivatives can be achieved through the 1,3-dipolar cycloaddition of nitrile imines with this compound. Nitrile imines, generated in situ from the corresponding hydrazonyl chlorides in the presence of a base, are highly reactive intermediates.
In this reaction, the C=S double bond of this compound acts as the dipolarophile, reacting with the nitrile imine dipole. This [3+2] cycloaddition reaction proceeds smoothly to afford the spiro-thiadiazole derivatives in good yields. This synthetic route provides an efficient pathway to complex spirocyclic systems containing both the xanthene and thiadiazole moieties.
Synthesis of Substituted Tetrahydrobenzo[a]xanthene-Thiones
A prominent method for the synthesis of novel 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-thiones involves the thionation of their corresponding oxygen analogues. This conversion is efficiently achieved by treating the 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-ones with Lawesson's Reagent. The reaction is typically conducted in toluene, leading to high yields of the desired thione derivatives. This direct conversion of a ketone to a thioketone is a straightforward and effective strategy for accessing this class of compounds.
Table 1: Synthesis of Tetrahydrobenzo[a]xanthene-Thiones
| Precursor | Reagent | Product |
|---|
Regioselective Synthesis and Structural Control in this compound Formation
Regioselectivity in the formation of this compound derivatives is primarily controlled during the initial construction of the core xanthene skeleton, rather than the final thionation step. The synthesis of the precursor, xanthen-9-one (xanthone), often involves multi-component reactions where the selection of starting materials dictates the final arrangement of substituents.
For instance, the one-pot condensation reaction to form the tetrahydrobenzo[α]xanthene-11-one framework involves an aldehyde, a naphthol, and a cyclic diketone. The choice of 1-naphthol versus 2-naphthol as a reactant leads to the formation of different structural isomers, specifically benzo[c]xanthene or benzo[α]xanthene derivatives, respectively. This initial regiochemical control is crucial as it establishes the foundational structure before the carbonyl group is converted. The subsequent thionation of the carbonyl at the 9-position (or 11-position in benzo[a] analogues) with a reagent like phosphorus pentasulfide or Lawesson's reagent is a direct functional group transformation that does not typically present regioselective challenges, as it targets the existing ketone.
Synthesis of Specific Functionalized this compound Analogues
The synthesis of nitro derivatives of this compound, such as 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione, has been accomplished. The general synthetic strategy involves a two-step process.
Nitration of the Xanthen-9-one Core : The precursor, xanthen-9-one (xanthone), is subjected to electrophilic aromatic substitution using a nitrating agent. A common method for similar aromatic systems involves reacting the substrate with a mixture of concentrated sulfuric acid and concentrated nitric acid. google.comgoogle.com This reaction introduces one or more nitro groups onto the aromatic rings of the xanthone scaffold.
Thionation : The resulting nitro-substituted xanthen-9-one is then converted to its thione analogue. This is achieved by reacting the compound with a thionating agent, most commonly Lawesson's reagent. organic-chemistry.orgwikipedia.orgmdpi.comencyclopedia.pub The reagent efficiently replaces the carbonyl oxygen atom with a sulfur atom to yield the final nitro-xanthene-9-thione product.
The creation of hydroxyalkyl-substituted xanthene-9-thiones for applications such as surface modification follows a logical synthetic pathway beginning with the appropriately substituted xanthen-9-one precursor.
Synthesis of Hydroxyalkyl-Xanthen-9-one : A key precursor, 1-(hydroxymethyl)-3,4-dimethoxy-9H-xanthen-9-one, can be synthesized from 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde. nih.gov This aldehyde is reduced, for example through reductive amination conditions or other standard aldehyde reduction methods, to introduce the hydroxymethyl group. Other hydroxylated xanthones, such as 1,2-dihydroxy-9H-xanthen-9-one, can be prepared through multi-step syntheses starting from materials like methyl 2-bromobenzoate and 3,4-dimethoxyphenol, involving steps of cyclization and deprotection. mdpi.com
Thionation : Once the desired hydroxyalkyl-substituted xanthen-9-one is obtained and purified, the carbonyl group at the 9-position is converted to a thiocarbonyl. This transformation is reliably carried out using Lawesson's reagent, which is effective for converting ketones to thioketones. organic-chemistry.orgmdpi.com
The synthesis of halogenated xanthene-9-thiones is generally approached by first introducing the halogen onto the stable xanthen-9-one core, followed by the thionation of the carbonyl group.
Halogenation of the Xanthen-9-one Core : Halogens, such as bromine, can be introduced onto the aromatic rings of the xanthen-9-one scaffold via electrophilic halogenation. For example, 2,7-dibromo derivatives of related spiro-xanthene compounds have been prepared starting with a bromination step using bromine (Br₂) and an iron catalyst. scut.edu.cn This standard method for aromatic bromination can be applied to the xanthone structure to produce mono- or poly-halogenated intermediates.
Thionation : The resulting halogenated xanthen-9-one is then treated with a thionating agent. Lawesson's reagent is a mild and efficient choice for this step, converting the ketone into the corresponding thione to yield the final halogenated this compound derivative. organic-chemistry.orgencyclopedia.puborganic-chemistry.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-thione |
| 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-one |
| Lawesson's Reagent |
| Toluene |
| 1-naphthol |
| 2-naphthol |
| Phosphorus pentasulfide |
| Xanthen-9-one (Xanthone) |
| 2,7-dinitro-9H-xanthene-9-thione |
| 2,4,7-trinitro-9H-xanthene-9-thione |
| Sulfuric Acid |
| Nitric Acid |
| 1-(hydroxymethyl)-3,4-dimethoxy-9H-xanthen-9-one |
| 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde |
| 1,2-dihydroxy-9H-xanthen-9-one |
| Methyl 2-bromobenzoate |
| 3,4-dimethoxyphenol |
| Bromine |
Mechanistic Investigations and Reaction Pathways of Xanthene 9 Thione
Photochemical Reactivity of Xanthene-9-thiones
Thione Photochemistry and S₂ Excited State Dynamics
A notable characteristic of many thiones, including xanthene-9-thione, is their reactivity from the second excited singlet state (S₂), which often represents a departure from Kasha's rule (which states that luminescence and photochemistry typically occur from the lowest excited state of a given multiplicity). researchgate.net The S₂ state in thiones is typically a bright ππ* state with a significant energy gap to the S₁ (nπ*) state. researchgate.net This large energy separation can slow down internal conversion, allowing the S₂ state to fluoresce or undergo chemical reactions.
For this compound specifically, the S₂ state is implicated in certain photocycloaddition reactions. It has been found that upon excitation with 400 nm light, this compound reacts with electron-poor alkenes via the S₂ (π, π* singlet) state, leading to the stereospecific formation of a four-membered ring structure known as a thietane (B1214591). rhhz.net However, the introduction of substituents can alter these dynamics. For instance, nitro derivatives such as 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione exhibit strong quenching of the S₂ → S₀ fluorescence. acs.org This suggests that the nitro groups introduce new, rapid deactivation pathways from the S₂ state. acs.org
Mechanisms of Photochemical Hydrogen-Abstraction Reactions
Upon excitation, this compound can abstract a hydrogen atom from a suitable donor molecule. This process is fundamental to many photoreduction and photosensitization reactions. Studies of photochemical reactions between 9,10-dihydro-9,10-o-benzenoanthracene-1,4-dione derivatives and xanthene have provided insight into these hydrogen abstraction pathways. lookchem.com The general mechanism often involves the triplet excited state of the thione abstracting a hydrogen atom to form two radical species: a ketyl radical (derived from the thione) and a radical derived from the hydrogen donor. youtube.com
The process typically begins with the photoexcitation of the thione to its singlet excited state, followed by efficient intersystem crossing to the triplet state (T₁). youtube.com This triplet state, having diradical character, can then abstract a hydrogen atom from a donor molecule. In cases involving donors with low ionization potentials, the mechanism can proceed through an initial electron transfer followed by a proton transfer, achieving the same net hydrogen transfer. youtube.com
Laser Photolysis Studies of Triplet States (T₁(nπ*)) of this compound
Laser flash photolysis is a powerful technique used to study short-lived transient species like triplet states. researchgate.netnasa.govcopernicus.org Studies on this compound have successfully characterized its lowest triplet state, T₁(nπ*). rsc.org When a solution of this compound is excited with a laser pulse, a transient absorption is observed which is attributed to the T₁ state. nih.gov
These studies allow for the determination of key properties of the triplet state, such as its absorption spectrum, lifetime, and its quenching rate constants by various molecules. For example, in photochemical cycloaddition reactions with allenes, the first step is the encounter of an allene (B1206475) molecule with the this compound in its T₁ triplet state. nih.gov The rate constant for this quenching process can be determined from Stern-Volmer plots. nih.gov The T₁(nπ*) state of N-hydroxyacridine-9-thione, a related compound, has been found to have transient absorption bands at 410 and 530 nm and exhibits electrophilic character in its reactions with alkenes. rsc.org
| Compound | Transient Absorption Maxima (nm) | Lowest Triplet Energy (ET1) | Intrinsic Triplet Lifetime (τT°) | Intersystem Crossing Quantum Yield (ΦT) | Self-Quenching Rate Constant (ksq) in THF (M-1s-1) |
|---|---|---|---|---|---|
| N-hydroxyacridine-9-thione (HOAT) | 410, 530 | Data not specified | Data not specified | Data not specified | 1.6 ± 0.1 × 109 |
Ultrafast Stimulated Emission Quenching in Modified Xanthene-9-thiones
Ultrafast spectroscopy techniques can probe the very initial events after photoexcitation. In certain modified xanthene-9-thiones, ultrafast processes are observed that rapidly deactivate the excited states. Specifically, nitro derivatives of this compound, such as 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione, exhibit ultrafast quenching of stimulated emission from the S₂ state. acs.org
Analysis of the transient absorption spectra for these nitro derivatives reveals complex spectral dynamics that are distinct from the parent this compound. acs.org A kinetic scheme involving ultrafast transitions between sublevels of the S₂ state and transitions to a "dark state" (a state not easily observed by absorption or emission) has been proposed to explain these observations. acs.org These pathways effectively compete with fluorescence, leading to the rapid quenching of any stimulated emission. acs.org Another modified version, 3-((6-hydroxyhexyl)oxy)-9H-xanthene-9-thione, has been synthesized for use in surface modification, demonstrating how the this compound core can be functionalized for specific applications. rhhz.net
Cycloaddition Reactions of Xanthene-9-thiones
This compound participates in cycloaddition reactions, where it combines with unsaturated molecules like alkenes and allenes to form new ring structures. These reactions can be initiated either photochemically or thermally, often proceeding through different mechanisms.
Thermal Cycloaddition with Alkenes and Allenes
This compound undergoes thermal [2+2]-cycloaddition reactions with various partners. researchgate.net The thermal reaction with allenes has been studied in detail to elucidate its mechanism. rsc.org The reaction is believed to proceed via a stepwise, non-concerted pathway involving a diradical intermediate. rsc.orgcsic.es
Visible Light-Induced Thione-Ene [2+2] Photocycloaddition for Thietane Formation
The visible light-induced thione-ene [2+2] photocycloaddition is a valuable method for synthesizing thietanes, which are four-membered heterocyclic rings containing a sulfur atom. rhhz.net This reaction proceeds efficiently under ambient conditions with visible light irradiation. rhhz.net
The mechanism of the photocycloaddition of this compound with alkenes is dependent on the excitation wavelength. When this compound reacts with electron-poor alkenes, excitation with light at a wavelength of 400 nm leads to the formation of thietane via the S2 (π, π) singlet state in a stereospecific manner. rhhz.net In contrast, irradiation with yellow light (λ = 589 nm) promotes the reaction through the T1 (n, π) triplet state, resulting in a nonstereospecific formation of the thietane product. rhhz.net
This photocycloaddition has been utilized for the surface modification of polymeric materials. rhhz.netresearchgate.net For instance, low-density polyethylene (B3416737) (LDPE) films have been functionalized by first introducing thiocarbonyl groups derived from a this compound derivative onto the surface. rhhz.netresearchgate.net Subsequent visible light-induced cycloaddition with various functional alkenes allows for the ligation of molecules such as poly(ethylene glycol) methyl ether methacrylate (B99206), 2-(perfluorooctyl)ethyl methacrylate, 2,3-dibromopropyl acrylate (B77674), and diethyl vinylphosphonate (B8674324) to the polymer surface. rhhz.net
| Excitation Wavelength | Excited State | Stereospecificity | Reference |
| 400 nm | S2 (π, π) singlet | Stereospecific | rhhz.net |
| 589 nm | T1 (n, π) triplet | Non-stereospecific | rhhz.net |
Radical Chemistry and Spin Trapping
Muonium (Mu), a light isotope of the hydrogen atom consisting of a positive muon and an electron, has been used to study radical addition reactions involving this compound. researchgate.netoup.comoup.comresearchgate.net Muon spin rotation (μSR) experiments have demonstrated the regioselective addition of muonium to the sulfur atom of this compound, leading to the formation of a C-centered radical. researchgate.netoup.comoup.comresearchgate.net
Transverse-field muon spin rotation (TF-μSR) studies of this compound and thiothis compound revealed a significant increase in the muon hyperfine coupling constants (Aμ) compared to muoniated thiobenzophenone (B74592). researchgate.netoup.comresearchgate.net This observation highlights the crucial role of the bridging oxygen or sulfur atom in the xanthene structure, which promotes the overlap between the S–Mu bond orbital and the radical p orbital. researchgate.netoup.comresearchgate.net
Path integral molecular dynamics (PIMD) simulations, which account for nuclear quantum effects, have provided further insights into the structure and properties of the muoniated this compound radical (μXT). researchgate.netnih.gov These calculations show that quantum effects lead to a significant increase in the calculated hyperfine coupling constant (HFCC) value, bringing it into better agreement with experimental data. researchgate.netnih.gov The simulations indicate that the S–Mu bond in μXT is longer than the corresponding S–H bond in hydrogenated this compound (HXT), facilitating spin density transfer to the muonium. researchgate.netresearchgate.netnih.gov Furthermore, the S–Mu bond preferentially adopts a structure perpendicular to the molecular plane, maximizing the interaction between the muonium and the singly occupied molecular orbital of the radical. researchgate.netnih.gov
The radical affinity of various thioketones, including this compound, has been investigated to assess their potential as mediating agents in free-radical polymerizations. acs.orgnih.govresearchgate.net High-level ab initio molecular orbital calculations have been used to determine the enthalpies for the reaction of radicals (such as methyl, hydroxymethyl, cyanomethyl, and benzyl (B1604629) radicals) with a range of thioketones. acs.orgnih.govresearchgate.net
These studies analyze the radical affinities in terms of the radical stabilization energies (RSEs) of the resulting adduct radicals and the stabilities of the S=C bonds. acs.orgnih.govresearchgate.net While specific radical affinity values for this compound are part of a broader computational study, the research identifies other thioketones, like fluorene-9-thione, as having particularly high radical affinities, making them suitable candidates for controlling free-radical polymerizations. acs.orgnih.govresearchgate.net The stability of the adduct radical is a key factor in the effectiveness of a thioketone as a spin trap or polymerization mediator.
This compound and its derivatives have been successfully employed as mediators in controlled radical polymerization (CRP), particularly for monomers like vinyl chloride and styrene (B11656). rsc.orgacs.orgsemanticscholar.orgdp.tech The underlying mechanism involves the rapid trapping of propagating radicals by the thioketone. rsc.org
Electrospray ionization mass spectroscopy (ESI-MS) has been used to investigate the mechanism, confirming the formation of the adduct between the propagating radical and the thioketone. rsc.org The polymerization kinetics typically exhibit pseudo-first-order behavior. rsc.org The effectiveness of the control can be influenced by the substituents on the this compound structure; for example, electron-withdrawing groups can enhance the deceleration effect in the polymerization of methyl methacrylate. rsc.org This method has been applied to synthesize block copolymers, demonstrating the "living" nature of the polymerization. researchgate.netrsc.org
| Polymerization System | Monomer | Mediator | Key Findings | References |
| Controlled Radical Polymerization | Methyl Methacrylate (MMA) | Substituted Xanthene-9-thiones | Pseudo-first-order kinetics; deceleration effect enhanced by electron-withdrawing groups. | rsc.org |
| Controlled Radical Polymerization | Vinyl Chloride (VC) | This compound (XT) | Achieved high monomer conversion at 45°C; molecular weight mediated by initiator/XT ratio. | dp.tech |
| Controlled Radical Polymerization | Styrene | This compound (XT) | System based on XT developed for controlled polymerization. | semanticscholar.org |
Reactions with Carbenes and Ylide Intermediates
This compound reacts with carbenes or carbenoid species, typically generated from diazo compounds, to form thiocarbonyl ylides as reactive intermediates. uzh.chresearchgate.netuzh.chuzh.ch The reaction involves the addition of the carbene to the sulfur atom of the thiocarbonyl group. uzh.chuzh.ch
For example, the reaction of this compound with diethyl diazomethylphosphonate at low temperatures initially forms a 2,5-dihydro-1,3,4-thiadiazole-2-phosphonate, which then eliminates nitrogen to generate a phosphonylated thiocarbonyl ylide. uzh.ch Similarly, rhodium-catalyzed decomposition of dimethyl diazomalonate in the presence of this compound leads to the formation of a thiocarbonyl ylide. researchgate.netuzh.ch
These sulfur-centered 1,3-dipoles are highly reactive and can undergo various subsequent reactions. A common pathway is a 1,3-dipolar cycloaddition. uzh.chresearchgate.netuzh.ch For instance, the thiocarbonyl ylide can react with another molecule of this compound. The reaction of 9-diazo-9H-xanthene with this compound directly yields dispiro{9H-xanthene-9,2'-thiirane-3',9''-[9H]xanthene} through the presumed intermediacy of a thiocarbonyl ylide. thieme-connect.de In some cases, these intermediates can also be trapped by other dipolarophiles. uzh.ch
| Reactants | Intermediate | Product Type | Reference |
| This compound and Diethyl diazomethylphosphonate | Phosphonylated thiocarbonyl ylide | Tetrahydrothiophene (with trapping agent) | uzh.ch |
| This compound and Dimethyl diazomalonate (Rh catalyst) | Thiocarbonyl ylide | Spirocyclic 1,3-dithiolanetetracarboxylate | researchgate.netuzh.ch |
| This compound and 9-Diazo-9H-xanthene | Thiocarbonyl ylide | Spirothiirane | thieme-connect.de |
Generation of 1,3-Oxathioles and Thiiranes
The synthesis of five-membered 1,3-oxathioles and three-membered thiiranes from this compound often proceeds through a common reactive intermediate: a thiocarbonyl ylide. This intermediate is typically generated in situ from the reaction of this compound with a diazo compound. The reaction is initiated by a [3+2]-cycloaddition of the diazo compound to the thiocarbonyl group, forming an unstable 1,3,4-thiadiazoline derivative which spontaneously eliminates molecular nitrogen to yield the thiocarbonyl ylide. uzh.chuzh.ch
The subsequent transformation of this ylide intermediate is dictated by its substituents, leading to two distinct electrocyclization pathways:
1,5-Dipolar Electrocyclization to 1,3-Oxathioles: When the thiocarbonyl ylide intermediate bears at least one acyl group, it preferentially undergoes a 1,5-dipolar electrocyclization. researchgate.netresearchgate.net This process involves the intramolecular attack of the oxygen atom of the acyl group onto the electrophilic carbon of the dipole, resulting in the formation of a stable, five-membered 1,3-oxathiole (B12646694) ring. This pathway is the thermodynamically favorable outcome for such acyl-substituted ylides. researchgate.netresearchgate.net
1,3-Dipolar Electrocyclization to Thiiranes: In cases where the diazo compound lacks an appropriately positioned acyl group for 1,5-cyclization, such as with diazomalonates or diethyl diazomethanephosphonate, the thiocarbonyl ylide undergoes a 1,3-dipolar electrocyclization. researchgate.netresearchgate.netuzh.ch This reaction forms a three-membered thiirane (B1199164) ring. These thiiranes can sometimes be isolated but are often unstable, spontaneously extruding sulfur to yield the corresponding alkene derivative. uzh.chuzh.ch For instance, the reaction of the less reactive this compound with diazoacetate at 60°C in THF was reported to yield only the corresponding acrylate, the product of desulfurization from the transient thiirane. uzh.ch
The table below summarizes the products formed from the reaction of this compound with various diazo compounds, highlighting the divergent reaction pathways.
| Reactant | Intermediate Type | Cyclization Pathway | Final Product(s) |
| α-Diazo Ketones | Acyl-substituted thiocarbonyl ylide | 1,5-Dipolar Electrocyclization | 1,3-Oxathiole |
| Diethyl Diazomethanephosphonate | Phosphonyl-substituted thiocarbonyl ylide | 1,3-Dipolar Electrocyclization | Thiirane and its desulfurization product (vinyl phosphonate) |
| Diazomalonates | Ester-substituted thiocarbonyl ylide | 1,3-Dipolar Electrocyclization | Thiirane (often followed by desulfurization to an alkene) |
| 9-Diazo-9H-xanthene | Stabilized thiocarbonyl ylide | 1,3-Dipolar Electrocyclization | Spirothiirane (Dispiro{9H-xanthene-9,2′-thiirane-3′,9′′-[9H]xanthene}) |
Chemo- and Regioselectivity in this compound Transformations
The reactions of this compound exhibit significant chemo- and regioselectivity, where the structure of the reactant partner dictates the reaction course and the final product architecture. uzh.chslideshare.netdurgapurgovtcollege.ac.in This selectivity is prominently observed in the rhodium-catalyzed reactions with α-vinyl diazomethanes, where the substituent on the diazo compound determines the mode of electrocyclization of the intermediate thiocarbonyl ylide. uzh.ch
The reaction of this compound with α-vinyl diazomethanes in the presence of Rh₂(OAc)₄ generates a thiocarbonyl ylide intermediate. The fate of this ylide is dependent on the substituents (R) on the diazomethane (B1218177):
1,3-Dipolar Electrocyclization: When the α-vinyl diazomethanes bear substituents such as hydrogen (H) or esters (CO₂Et), the intermediate thiocarbonyl ylide undergoes a 1,3-dipolar electrocyclization. This pathway leads selectively to the formation of thiiranes. The resulting thiirane from the reaction with α-vinyl diazomethane (where R=H) is unstable and spontaneously extrudes sulfur to yield the corresponding diene. uzh.ch
1,5-Dipolar Electrocyclization: In contrast, when the substituent is a phenyl group (Ph), the reaction proceeds via a 1,5-dipolar electrocyclization. This demonstrates a switch in regioselectivity, leading to the formation of a spirocyclic dihydrothiophene derivative instead of a thiirane. uzh.ch
A similar exhibition of selectivity is observed in reactions with α-diazoamides catalyzed by LiClO₄. The nature of the amide substituent determines whether the reaction yields a 1,3-oxathiole or a thiirane. uzh.ch These examples underscore how the electronic and steric properties of the reactants govern the competitive electrocyclization pathways of the thiocarbonyl ylide intermediate. uzh.chresearchgate.net
The following table details the selective transformations of this compound with different substituted diazomethanes.
| Reactant Partner (α-Vinyl Diazomethane) | Catalyst | Dominant Pathway | Product Type |
| R = H | Rh₂(OAc)₄ | 1,3-Dipolar Electrocyclization | Thiirane (unstable, leads to diene) |
| R = CO₂Et | Rh₂(OAc)₄ | 1,3-Dipolar Electrocyclization | Thiirane |
| R = Ph | Rh₂(OAc)₄ | 1,5-Dipolar Electrocyclization | Spirocyclic Dihydrothiophene |
Oxidative Reaction Pathways of Xanthene-9-thiones
The oxidation of this compound can follow distinct pathways depending on the oxidizing agent and reaction conditions, leading to modification at either the sulfur atom or the heterocyclic ring.
Oxidation at the Sulfur Atom: Careful oxidation of this compound allows for the selective formation of its corresponding S-oxide. The treatment of fused aromatic thioketones, including this compound, with an oxidant such as monoperphthalic acid results in the formation of 9H-xanthene-9-thione S-oxide, a class of compounds known as sulfines. thieme-connect.de This finding was significant because it demonstrated that controlled oxidation could isolate the S-oxide, whereas harsher conditions or thermal decomposition of the sulfine (B13751562) typically leads to the formation of the corresponding ketone, xanthone (B1684191). thieme-connect.de
Oxidative C-H Functionalization: An alternative oxidative pathway involves the C-H bond at the 9-position of the xanthene scaffold. In a process that does not require a metal catalyst, xanthene and its analogue thioxanthene (B1196266) can undergo oxidative C-H amination. nih.govnih.gov The proposed mechanism proceeds through a hydride transfer from the C9-position of the dihydroheteroanthracene ring to a suitable acceptor, such as a benzoquinone or an iminoiodane. nih.govnih.gov This step generates a resonance-stabilized heteroaromatic cation (e.g., a xanthylium ion). The reaction is then completed by the nucleophilic conjugate addition of an amine, such as a sulfonamide, to the electrophilic C9 position of the cation. nih.govnih.gov This uncatalyzed redox coupling provides a mechanistic alternative to the more commonly proposed metal-catalyzed nitrene insertion pathways for C-H amination reactions. nih.gov
The table below outlines the different products resulting from the oxidation of this compound.
| Oxidizing Agent/System | Reaction Site | Mechanism | Product |
| Monoperphthalic Acid | Sulfur Atom | Direct Oxidation | 9H-xanthene-9-thione S-oxide (Sulfine) |
| Benzoquinone / Sulfonamide | C9-H Bond | Hydride Transfer followed by Nucleophilic Addition | 9-Sulfonamido-xanthene |
| Iminoiodane / Sulfonamide | C9-H Bond | Hydride Transfer followed by Nucleophilic Addition | 9-Sulfonamido-xanthene |
Advanced Spectroscopic and Characterization Techniques for Xanthene 9 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of xanthene-9-thione in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, a detailed map of the proton and carbon environments within the molecule can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. In this compound, the aromatic protons on the fused benzene (B151609) rings exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 8.5 ppm. The exact positions depend on the solvent used and the specific electronic environment of each proton. The protons closer to the electron-withdrawing thiocarbonyl group (C=S) are generally shifted further downfield.
Interactive Table 1: Representative ¹H NMR Chemical Shifts for Xanthene Derivatives.
| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| 3-(9H-xanthen-9-yl)-1H-indole | Aromatic H | 6.88-7.92 | CDCl₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to analyze the carbon skeleton of this compound. The most notable signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S), which appears significantly downfield due to its unique electronic environment. For instance, in a related compound, benzophenone (B1666685), the carbonyl carbon (C=O) signal is observed at 196.6 ppm. core.ac.uk The aromatic carbons of the xanthene framework resonate in the typical range for aromatic compounds, generally between 115 and 155 ppm.
Interactive Table 2: Representative ¹³C NMR Chemical Shifts for Xanthene Derivatives.
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| 3-(9H-xanthen-9-yl)-1H-indole | Aromatic C | 111.25-151.33 | CDCl₃ |
| 3-(9H-xanthen-9-yl)-1H-indole | C-9 | 35.53 | CDCl₃ |
Note: The data in this table is for related xanthene and benzophenone compounds to provide context for typical carbon chemical shifts.
Electron Spin Resonance (ESR) Spectroscopy in Radical Intermediate Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a vital tool for studying molecules with unpaired electrons, such as radical intermediates. The thioketyl anion radical of this compound, formed by reduction with an alkali metal like sodium, has been investigated using ESR. scholaris.cacdnsciencepub.com These studies reveal temperature-dependent sodium hyperfine splitting, which indicates the formation of ion pairs between the thioketyl anion and the sodium cation at room temperature. scholaris.ca At lower temperatures, these ion pairs can dissociate, leading to a spectrum of the thioketyl anion with a different g-value and no sodium coupling. scholaris.ca This technique provides valuable information on the distribution of the unpaired electron within the radical and its interactions with the surrounding environment. scholaris.ca
Optical Spectroscopy for Electronic States and Dynamics
Optical spectroscopy techniques, including UV-Visible and transient absorption spectroscopy, are employed to probe the electronic transitions and the fate of excited states in this compound and its derivatives.
UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to various excited states. This compound and its derivatives exhibit characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. The introduction of substituent groups, such as nitro groups, can significantly alter the absorption and fluorescence properties. For example, 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione show a strong quenching of S₂ → S₀ fluorescence compared to the parent xanthione. acs.org This indicates that the nitro groups provide pathways for rapid non-radiative decay.
Transient absorption spectroscopy is a pump-probe technique used to measure the spectra and lifetimes of short-lived excited states. edinst.com Studies on nitro derivatives of xanthione have utilized this method to uncover complex spectral dynamics following photoexcitation. acs.org For these derivatives, an ultrafast quenching of stimulated emission from the second excited state (S₂) is observed. acs.org Kinetic analysis of the transient absorption data, supported by quantum-chemical calculations, suggests the involvement of a dark state and the splitting of the S₂ state into two close-lying levels. acs.org The ultrafast transitions between these S₂ sublevels and to the dark state are crucial in dictating the excited-state dynamics, distinguishing them from the behavior of unsubstituted xanthione. acs.org This technique allows for the real-time tracking of processes like energy transfer, electron transfer, and intersystem crossing. nih.gov
Fluorescence Quenching Studies in Functionalized Xanthene-9-thiones
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. Studies on xanthene dyes, which share the core xanthene structure with this compound, reveal that their fluorescence is susceptible to quenching through various mechanisms, including electron transfer. researchgate.net For instance, the fluorescence of xanthene dyes like eosin, rhodamine B, and rhodamine 6G can be effectively quenched by titanium dioxide (TiO2), where the process is governed by an electron transfer from the excited dye to the semiconductor. researchgate.net The efficiency of this quenching can be quantified using the Stern-Volmer equation. researchgate.net
In the context of functionalized xanthenes, bioconjugation processes can also lead to fluorescence quenching. The use of coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) for amide bond formation has been observed to cause significant quenching in xanthene-based fluorophores like fluoresceinamine (FAM). chemrxiv.orgnih.gov This quenching is often irreversible and suggests the formation of non-fluorescent adducts. chemrxiv.orgnih.gov While these studies are not on this compound itself, they highlight that functionalization and interaction with other molecules can significantly alter the photophysical properties of the xanthene scaffold, a principle that would apply to its thione derivative.
Muon Spin Rotation (μSR) Spectroscopy in Spin Density Mapping
Muon Spin Rotation (μSR) is a powerful nuclear technique for investigating the magnetic properties of materials. In the study of this compound, μSR is used to probe the spin density distribution in radical species. The technique involves implanting spin-polarized positive muons (μ+) into a sample. In organic compounds, the muon often captures an electron to form muonium (Mu), a light isotope of the hydrogen atom. oup.comresearchgate.nettitech.ac.jp This muonium atom can then add to unsaturated bonds, such as the C=S thiocarbonyl group in this compound, creating a muoniated free radical. oup.comtitech.ac.jp The subsequent precession of the muon's spin in a magnetic field is sensitive to the local magnetic environment, providing detailed information about the structure and electron spin distribution of the resulting radical. fnal.gov
Transverse-Field μSR and Hyperfine Coupling Constant Determination
Transverse-Field μSR (TF-μSR) is a specific application of μSR where an external magnetic field is applied perpendicular to the initial muon spin polarization. This method is particularly effective for determining the hyperfine coupling constant (Aμ), which measures the magnetic interaction between the muon and the unpaired electron in the radical. aip.org
In studies of this compound, TF-μSR experiments have shown that muonium adds regioselectively to the sulfur atom of the thiocarbonyl group, forming a C-centered radical. oup.comresearchgate.net The measured muon hyperfine coupling constant (Aμ) for the muoniated this compound radical is significantly larger than that observed for the muoniated thiobenzophenone (B74592) radical. oup.comresearchgate.net This increase is attributed to the crucial role of the bridging oxygen atom in the xanthene structure, which promotes the overlap between the S–Mu bond orbital and the radical p-orbital. oup.comresearchgate.net
Table 1: Muon Hyperfine Coupling Constants (Aμ) for Muoniated Thioketones
| Compound | Aμ (MHz) | Comments |
|---|---|---|
| This compound | 136.2 | Bridging oxygen atom enhances orbital overlap. oup.com |
This data highlights the influence of the molecular structure on the spin density at the radical center.
Mass Spectrometry for Mechanistic Investigations
Mass spectrometry is an indispensable tool for elucidating reaction mechanisms by identifying intermediates, products, and byproducts. It provides detailed information on the mass-to-charge ratio of ionized molecules, allowing for precise molecular weight determination and structural inference.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Polymerization Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and fragile molecules, such as polymers and reactive intermediates, directly from solution. It has proven valuable in studying polymerization reactions mediated by thioketones like this compound. semanticscholar.orgccspublishing.org.cn
In these studies, ESI-MS can be used to monitor the polymerization process in real-time. d-nb.info It enables the direct observation of the active carbanionic intermediates and the growing polymer chains. d-nb.info This capability provides deep mechanistic insights, allowing researchers to determine rate constants for initiation and propagation steps, assess the living nature of the polymerization, and identify side products. d-nb.info For example, ESI-MS has been used to analyze the product spectrum in controlled radical polymerizations of styrene (B11656) mediated by this compound, confirming the proposed mechanism and polymerization behavior. ccspublishing.org.cn
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Single-Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction provides unparalleled detail about molecular structure and packing in the solid state. unl.pt While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related xanthene derivatives provides significant insight into the expected structural features.
Furthermore, single-crystal XRD elucidates the noncovalent intermolecular interactions that stabilize the crystal lattice. In xanthene derivatives, these interactions commonly include C–H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netacs.org These forces dictate the molecular packing and influence the material's bulk properties.
Table 2: Illustrative Crystallographic Data for a Xanthene Derivative (Data for 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6-tetrahydro-9H-xanthene-1,8(2H,7H)-dione) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.338(2) |
| b (Å) | 10.976(1) |
| c (Å) | 12.079(2) |
| β (°) | 101.998(3) |
| Conformation | Pyran ring: flattened boat; Cyclohexene rings: envelope |
This data for a related structure illustrates the type of detailed conformational and interactional information obtained from single-crystal XRD analysis.
Surface Characterization Techniques for Modified Polymeric Materials
The functionalization of polymeric materials with this compound imparts novel chemical and physical properties to the polymer surface. To elucidate these modifications, a suite of advanced surface characterization techniques is utilized. These methods are crucial for providing detailed information on the chemical composition, elemental and chemical states, and the microscopic topography of the newly modified surfaces.
Fourier Transform Infrared (FTIR) Spectroscopy for Surface Functionalization
Fourier Transform Infrared (FTIR) spectroscopy stands as a principal non-destructive analytical tool for the identification of functional groups on a material's surface. When a polymer undergoes functionalization with this compound, FTIR spectroscopy can verify the successful incorporation of the molecule by detecting its characteristic absorption bands. A key indicator is the thiocarbonyl (C=S) group, which presents a distinct vibrational peak. The presence of a new absorption band in the FTIR spectrum of the modified polymer, which is absent in the unmodified material, confirms successful functionalization. rhhz.net
In a study involving the surface modification of low-density polyethylene (B3416737) (LDPE) films, a derivative of this compound, 3-((6-hydroxyhexyl)oxy)-9H-xanthene-9-thione (HXT), was used. rhhz.netresearchgate.net The FTIR spectrum of HXT showed characteristic peaks at 3340 cm⁻¹ (–OH), 3066 cm⁻¹ (phenyl C–H), and 2927 and 2852 cm⁻¹ (alkyl C–H). rhhz.net Following the reaction to introduce these thiocarbonyl groups onto the polymer surface, the successful ligation of functional alkenes was confirmed by monitoring changes in the FTIR spectra. rhhz.netresearchgate.net
Table 1: Interactive Data Table of Characteristic FTIR Peaks for this compound Functionalization
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Significance in Surface Functionalization |
| Hydroxyl (–OH) | Stretching | 3340 | Indicates the presence of the linking group in the HXT modifier. rhhz.net |
| Phenyl C–H | Stretching | 3066 | Characteristic of the aromatic xanthene core structure. rhhz.net |
| Alkyl C–H | Stretching | 2927 and 2852 | Confirms the presence of the alkyl chain in the HXT modifier. rhhz.net |
| Phenyl C=C | Stretching | 1650 | Relates to the aromatic rings of the xanthene structure. rhhz.net |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical states of those elements on a material's surface. ceitec.euresearchgate.netyoutube.comrsc.org For polymers modified with this compound, XPS is instrumental in confirming the presence of sulfur and elucidating the chemical environment of the surface atoms. researchgate.net
The detection of a sulfur (S 2p) peak in the XPS spectrum is direct evidence of the presence of this compound on the polymer surface. Studies have utilized XPS to confirm the successful attachment of functional groups to polymer surfaces. researchgate.netmdpi.com For instance, after modifying LDPE films with a this compound derivative and subsequently ligating other functional molecules, XPS analysis was used to verify the chemical composition of the resulting surface. researchgate.net This technique is sensitive enough to detect the elemental changes resulting from each step of the surface modification process.
High-resolution XPS scans of specific elemental regions, such as C 1s, O 1s, and S 2p, can offer more detailed insights. By analyzing the binding energies and shapes of these peaks, it is possible to determine the different chemical states of the elements, providing a comprehensive picture of the surface chemistry of the modified polymer.
Table 2: Interactive Data Table of Expected XPS Signals for this compound Modified Surfaces
| Element | XPS Peak | Expected Binding Energy (approx. eV) | Information Gleaned |
| Sulfur | S 2p | 164 | Confirms the presence of the thioketone from this compound. |
| Carbon | C 1s | 285 | Reveals the various carbon environments (C-C, C-O, C-S). |
| Oxygen | O 1s | 532 | Indicates the ether linkage in the xanthene core and any surface oxidation. |
Advanced Microscopic Techniques for Material Characterization
To visualize the physical and morphological changes imparted by the incorporation of this compound, particularly at the nanoscale, advanced microscopic techniques are indispensable. These methods offer direct imaging of the material's structure.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructured Materials
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the morphology and structure of materials at high resolution. thermofisher.come3s-conferences.org
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to examine the internal structure of a material. thermofisher.come3s-conferences.org For composite materials where this compound might be part of a nanostructure, TEM can reveal the size, shape, and distribution of these nanoscale features. e3s-conferences.orgbibliotekanauki.pl For example, if this compound were used in the synthesis of nanoparticles within a polymer matrix, TEM would be essential for characterizing these particles. acs.org
Table 3: Interactive Data Table Comparing SEM and TEM for Material Characterization
| Technique | Primary Information | Application for this compound Materials |
| SEM | Surface morphology, topography, elemental mapping (with EDX). e3s-conferences.org | Imaging of surface coatings, analysis of surface roughness, and mapping the distribution of this compound. researchgate.netacs.org |
| TEM | Internal structure, particle size and shape, crystallinity. thermofisher.come3s-conferences.org | Characterization of this compound-based nanoparticles within a host material. acs.orgbibliotekanauki.pl |
Computational and Theoretical Investigations of Xanthene 9 Thione
Quantum Mechanical Studies
Quantum mechanical methods are fundamental to calculating the electronic structure and energetics of molecules. These first-principles approaches solve, or approximate solutions to, the Schrödinger equation to describe the distribution of electrons and predict molecular properties.
Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, have been employed to determine the energetics of reactions involving xanthene-9-thione. An extensive study utilized high-level ab initio calculations to determine the enthalpies at 0 K for the addition of various carbon-centered radicals to a series of thioketones, including this compound. acs.org The goal was to assess the suitability of these compounds for mediating free-radical polymerizations. The calculations involved determining the reaction enthalpies (ΔrH°) for the process where a radical (R•) adds to the thiocarbonyl group of this compound. acs.org
These studies provide crucial data on the thermodynamic stability of the resulting adduct radicals, which is a key factor in controlling polymerization reactions. For instance, the radical affinity was analyzed in terms of the radical stabilization energies of the adducts formed. acs.org Such calculations are vital for understanding the fundamental reactivity and for the rational design of new polymerization mediators. acs.org
| Radical (R•) | Reaction | Focus of Calculation | Reference |
|---|---|---|---|
| CH₃, CH₂OH, CH₂CN, Benzyl (B1604629) | R• + S=C(X)(Y) → R−S−C•(X)(Y) | Reaction Enthalpies at 0 K | acs.org |
Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the electronic structure and properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. wikipedia.orgscispace.com DFT calculations have been instrumental in exploring the ground and excited-state properties of this compound and its derivatives.
In a study on a 3,6-bis(diethylamino)-xanthene-9-thione derivative, DFT was used to elucidate solvatochromic effects. The geometries for the electronic ground state (S₀) and the first two electronic excited states (Lₐ and Lᵦ) were calculated using the CAM-B3LYP exchange-correlation functional with dispersion corrections. mdpi.comresearchgate.net This approach allowed for a detailed analysis of the electronic transitions. It was found that for the Lₐ state, the dominant configuration involves a transition from the highest occupied molecular orbital minus one (HOMO-1) to the lowest unoccupied molecular orbital (LUMO). mdpi.com In contrast, the bright Lᵦ state is characterized by a HOMO→LUMO transition. mdpi.com These assignments are crucial for understanding the photophysical properties of the molecule.
DFT calculations have also been applied to predict the regioselectivity of reactions. For instance, in studies of muonium (Mu) addition to this compound, DFT calculations concluded that the muonium atom preferentially adds to the sulfur atom of the C=S group. researchgate.netoup.com
| Methodology | Basis Set | Properties Investigated | System | Reference |
|---|---|---|---|---|
| CAM-B3LYP with DFT-D3(BJ) dispersion correction | 6-31G | Ground and excited state geometries, electronic structure (HOMO, LUMO) | 3,6-bis(diethylamino)-xanthene-9-thione | mdpi.comresearchgate.net |
| DFT | Not Specified | Regioselectivity of muonium addition | This compound | researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is particularly valuable for studying complex phenomena such as quantum effects in solution and solvent-solute interactions.
Due to the small mass of muonium (Mu), an exotic isotope of hydrogen, nuclear quantum effects are significant and must be considered for accurate theoretical predictions. researchgate.net Path Integral Molecular Dynamics (PIMD) is a powerful simulation technique that can accurately incorporate multi-dimensional quantum effects. researchgate.netresearchgate.net
Several studies have employed ab initio PIMD simulations to investigate muoniated 9H-xanthene-9-thione (μXT). researchgate.netresearchgate.netnih.gov These simulations revealed that nuclear quantum effects lead to a significant increase in the hyperfine coupling constant (HFCC) of μXT, bringing the calculated value into better qualitative agreement with experimental data. researchgate.netresearchgate.netnih.gov The PIMD simulations showed that the bond length between muonium and the sulfur atom (S–Mu) in μXT is longer than the corresponding hydrogen bond (S–H) in hydrogenated 9H-xanthene-9-thione (HXT). researchgate.netresearchgate.netnih.gov This bond elongation facilitates a spin density transfer from the this compound radical to the muonium atom. researchgate.netresearchgate.net
Furthermore, the simulations found that the S–Mu bond in μXT preferentially adopts a structure perpendicular to the molecular plane, which maximizes the interaction between the muonium and the singly occupied molecular orbital (SOMO) of the radical. researchgate.netresearchgate.netnih.gov These structural changes, driven by nuclear quantum effects, are responsible for the larger HFCC value observed in the PIMD simulations of μXT. researchgate.netresearchgate.netnih.gov
| System | Simulation Method | Key Finding | Reference |
|---|---|---|---|
| Muoniated 9H-xanthene-9-thione (μXT) | Ab initio PIMD | Quantum effects significantly increase the hyperfine coupling constant (HFCC). | researchgate.netresearchgate.netnih.gov |
| μXT vs. HXT | PIMD | The S-Mu bond is longer than the S-H bond due to quantum effects. | researchgate.netresearchgate.netnih.gov |
| μXT | PIMD | The S-Mu bond prefers a structure perpendicular to the molecular plane. | researchgate.netresearchgate.netnih.gov |
The photophysical properties of many molecules are highly sensitive to their solvent environment, a phenomenon known as solvatochromism. mdpi.com Simulating these effects accurately often requires the use of explicit solvent models, where individual solvent molecules are included in the calculation, rather than approximating the solvent as a continuous medium. mdpi.comnih.gov
The solvatochromic properties of a this compound derivative have been investigated using a combination of quantum chemical and molecular dynamics techniques. mdpi.comresearchgate.netnih.gov MD simulations were performed with one xanthione molecule and hundreds of solvent molecules (e.g., 400 toluene, acetone, or DMSO molecules; 800 water molecules) to generate realistic solute-solvent configurations. mdpi.com Vertical excitation energies were then calculated for snapshots from these simulations.
The study found that explicit solvation methods are vital for an accurate description of the system's electronic properties. mdpi.comnih.gov Implicit continuum models tend to overestimate the vertical excitation energies compared to explicit solvation models. mdpi.com Interestingly, the research also suggested that only a small number of explicit solvent molecules included directly in the quantum chemical calculation are required to capture the essential electronic effects, such as hydrogen bonding, which are not well-described by implicit models. mdpi.comnih.gov This provides a foundation for developing efficient yet accurate models for simulating xanthione-based systems in various environments. mdpi.comnih.gov
| Solvent | Simulation Detail | Observation | Reference |
|---|---|---|---|
| Toluene, Acetone, DMSO, Water | MD simulations with explicit solvent molecules | Generates realistic solute-solvent configurations for subsequent QM calculations. | mdpi.com |
| Various | Comparison of implicit vs. explicit solvent models | Implicit models tend to overestimate vertical excitation energies. Explicit models are crucial for accuracy. | mdpi.com |
| Various | QM calculations with a small number of explicit solvent molecules | A few explicit solvent molecules can capture key interactions like hydrogen bonding. | mdpi.comnih.gov |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transient intermediates, and calculating reaction rates. For this compound, computational studies have shed light on its behavior in various chemical transformations.
One study investigated the rhodium-catalyzed reactions of α-vinyl diazomethanes with 9H-xanthene-9-thione. uzh.ch These computations help to understand the formation of reactive intermediates, such as thiocarbonyl ylides, which can be trapped or undergo subsequent cyclization reactions. uzh.ch
In another line of research, high-level ab initio calculations were performed to study the radical affinity of this compound. acs.org By calculating transition state energies and equilibrium constants for its reactions with radicals like the styryl radical, researchers could evaluate its potential as a mediator in reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org These theoretical predictions are essential for screening candidate molecules and guiding synthetic efforts to develop more efficient polymerization agents. acs.org Furthermore, computational methods have been used to confirm the site of nucleophilic attack in reactions involving related sulfur-containing heterocycles, demonstrating the utility of these calculations in verifying proposed reaction pathways. rsc.org
Transition State Theory in Rate Constant Calculations
Transition state theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex, known as the transition state, which resides at a saddle point on the potential energy surface. wikipedia.org While originally aimed at calculating absolute reaction rate constants, a task that requires precise knowledge of the potential energy surface, TST has proven highly successful in determining key thermodynamic activation parameters such as the standard enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs energy (ΔG‡) of activation when experimental rate constants are available. wikipedia.org
In the context of this compound and related thioketones, TST has been employed to assess their suitability for mediating free-radical polymerizations. acs.orgnih.gov For instance, calculations based on TST were used to determine the rate coefficients for the homo- and copolymerization of candidate thioketones. acs.orgnih.gov These theoretical calculations are crucial for identifying potential side reactions that could render a substrate unsuitable for controlled polymerization processes. acs.orgnih.gov The accuracy of TST calculations is highly dependent on the level of theory used to compute the potential energy surface. Modern approaches often utilize high-level ab initio molecular orbital calculations to achieve reliable results. acs.orgnih.gov
Potential Energy Surface Exploration and Kinetic Scheme Development
A potential energy surface (PES) is a multidimensional landscape that maps the potential energy of a system as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES provides a visual representation of the energy changes that occur as reactants transform into products, passing through transition states and intermediates. libretexts.org Exploring the PES is fundamental to understanding reaction mechanisms and developing comprehensive kinetic schemes.
For nitro derivatives of this compound, such as 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione, analysis of the PES has been instrumental in rationalizing their complex spectral dynamics. acs.org Quantum-chemical calculations have predicted the existence of a dark state and the splitting of the second excited singlet state (S₂) into two closely lying levels. acs.org The exploration of the PES has revealed that ultrafast transitions between these S₂ sublevels and a transition into the dark state are critical components of the spectral dynamics. acs.org This detailed understanding, derived from PES exploration, allows for the development of a kinetic scheme that can accurately model the observed transient absorption spectra. acs.org
Electronic Structure and Excited State Calculations
The photophysical and photochemical behavior of this compound is dictated by its electronic structure and the nature of its excited states. Computational methods are indispensable for characterizing these properties, providing insights into electronic transitions, the influence of the molecular environment, and the ultimate fate of the excited molecule.
Solvent Polarity Effects on Optically Dark (Lₐ) and Bright (Lᵦ) States
The surrounding solvent can significantly influence the electronic states of a solute molecule, a phenomenon known as solvatochromism. mdpi.com In the case of a this compound derivative, 3,6-bis(diethylamino)-xanthene-9-thione, computational studies have investigated the effect of solvent polarity on the energies of its optically dark (Lₐ) and bright (Lᵦ) excited states. mdpi.com These calculations, employing both implicit and explicit solvent models, have shown that polar solvents can significantly stabilize the electronic states. mdpi.com
For instance, in the gas phase, there can be some inversion between a non-bonding nπ* state and a nearby σπ* state. However, upon solvation, regardless of the polarity, the Lₐ state consistently exhibits nπ* character, while the bright Lᵦ state retains its ππ* character. mdpi.com The use of explicit solvent molecules in the simulations has been shown to be vital for an accurate description of the system, highlighting the importance of specific solute-solvent interactions like hydrogen bonding, which are not captured by implicit continuum models. mdpi.com The root mean square deviation (RMSD) analysis indicated that in low-polarity environments, the solvent configurations deviate more from their gas-phase geometry. mdpi.com Conversely, solvents with higher dielectric constants lead to geometries that more closely resemble the gas-phase structure. mdpi.com
Below is a table summarizing the calculated adiabatic energies for the Lₐ and Lᵦ states of 3,6-bis(diethylamino)-xanthene-9-thione in different solvent environments, illustrating the influence of solvent polarity.
| Solvent | Dielectric Constant (ε) | Model | Lₐ State Energy (eV) | Lᵦ State Energy (eV) |
|---|---|---|---|---|
| Gas Phase | 1.0 | - | ~2.45 | ~2.60 |
| Toluene | 2.38 | PCM | ~2.30 | ~2.55 |
| Toluene | 2.38 | PCM + 2 explicit | ~2.25 | ~2.45 |
| Acetone | 20.7 | PCM | ~2.20 | ~2.58 |
| Acetone | 20.7 | PCM + 2 explicit | ~2.15 | ~2.48 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | PCM | ~2.18 | ~2.59 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | PCM + 6 explicit | ~2.10 | ~2.40 |
Note: The values in the table are approximate and derived from graphical representations in the source literature for illustrative purposes. mdpi.com
Radical Stability and Reactivity Prediction
The ability of this compound to react with and stabilize radical species is a key aspect of its chemistry, particularly in the context of polymerization control. Computational methods provide a means to quantify the stability of the resulting radical adducts and predict the reactivity of the parent thioketone.
Computational Assessment of Radical Stabilization Energies
High-level ab initio molecular orbital calculations have been utilized to determine the enthalpies of reaction between various radicals and a range of thioketones, including this compound. acs.orgnih.govacs.org These calculations allow for the determination of radical stabilization energies (RSEs) of the resulting adduct radicals. The RSE provides a quantitative measure of the stability of a radical species. A higher RSE indicates a more stable radical adduct, which is a desirable characteristic for a mediator in controlled radical polymerization. acs.orgacs.org
Studies have systematically investigated the radical affinity of thioketones by reacting them with radicals such as methyl (CH₃•), hydroxymethyl (CH₂OH•), cyanomethyl (CH₂CN•), and benzyl radicals. acs.orgnih.govacs.org The radical affinities are discussed in terms of the RSEs of the adduct radicals and the stabilities of the S=C bonds. acs.orgacs.org These computational assessments have been instrumental in identifying promising candidates for controlling free-radical polymerizations. acs.orgacs.org
The following table presents a selection of calculated radical affinities (enthalpies at 0 K in kJ mol⁻¹) for the reaction of various radicals with different thioketones, including a representative value for a cyclic thioketone like this compound.
| Thioketone | Reacting Radical | Radical Affinity (ΔH₀ in kJ mol⁻¹) |
|---|---|---|
| This compound | CH₃• | Data not explicitly found for this specific pair, but similar systems show high affinity. |
| Fluorene-9-thione | CH₃• | -110.5 |
| S=C(Ph)₂ | CH₃• | -98.3 |
| S=C(CN)(Ph) | CH₃• | -125.1 |
| Fluorene-9-thione | Benzyl | -84.9 |
| S=C(Ph)₂ | Benzyl | -72.8 |
Note: The values are based on data from high-level ab initio calculations. acs.orgnih.govacs.org A more negative value indicates a stronger affinity.
Advanced Applications and Research Directions of Xanthene 9 Thione
Applications in Catalysis and Organic Transformations
Xanthene-9-thione and its derivatives have proven to be valuable in various catalytic processes and organic reactions. Their distinct chemical properties enable them to act as precursors and mediators in a range of synthetic strategies.
Role as Carbene Precursors in Synthetic Pathways
Xanthene-9-thiones can serve as precursors to carbenes, which are highly reactive intermediates in organic synthesis. thieme-connect.de The reaction of this compound with diazo compounds, often catalyzed by rhodium(II) acetate (B1210297), leads to the formation of thiocarbonyl ylides. These ylides are versatile intermediates that can undergo various transformations. For instance, the reaction of 9H-xanthene-9-thione with α-vinyl diazomethanes results in the formation of thiocarbonyl ylides that can undergo either 1,3- or 1,5-dipolar electrocyclization, leading to the synthesis of thiiranes or spirocyclic dihydrothiophenes, respectively. uzh.ch
The type of product formed is dependent on the substituents on the diazo compound. This reactivity highlights the utility of this compound as a tool for generating complex cyclic and polycyclic structures.
Mediators in Green Chemistry Catalysis
In the realm of green chemistry, there is a continuous search for environmentally benign and efficient catalytic systems. While direct research on this compound as a mediator in green catalysis is specific, the broader class of xanthene derivatives is extensively used in developing sustainable synthetic methods. scholarsresearchlibrary.com Catalysts are often employed to facilitate the synthesis of various xanthene derivatives under green conditions, such as using water as a solvent or employing solvent-free reactions. scholarsresearchlibrary.commdpi.comcbijournal.com These methods often involve multi-component reactions, which are atom-economical and reduce waste. scholarsresearchlibrary.commdpi.com
For instance, the synthesis of 1,8-dioxo-octahydroxanthenes has been achieved using β-Cyclodextrin as an environmentally compatible catalyst in water, showcasing a green approach to xanthene synthesis. cbijournal.com Similarly, supported catalysts like Amberlyst-15 have been used for the solvent-free synthesis of xanthene derivatives, emphasizing the move towards more sustainable chemical processes. scholarsresearchlibrary.com
Catalytic Evaluation in Multi-Component Reactions for Xanthene Derivative Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, and they are a cornerstone of green chemistry. scholarsresearchlibrary.com Various catalysts have been evaluated for the synthesis of xanthene derivatives through MCRs. These reactions often involve the condensation of an aldehyde, a β-naphthol, and a 1,3-dicarbonyl compound. scholarsresearchlibrary.commdpi.comajol.info
A range of catalysts have been successfully employed, demonstrating the versatility of this approach. The choice of catalyst can significantly influence the reaction efficiency, yield, and conditions.
| Catalyst | Reaction Conditions | Key Advantages |
| Cu@NNPS-NaY | Ethanol, 60 °C | High yields (84-97%), reusable for at least twelve runs, environmentally friendly. chemmethod.com |
| DABCO/Amberlyst-15 | Solvent-free | Heterogeneous, recyclable up to six times, atom-economical. mdpi.com |
| β-Cyclodextrin | Water, 60 °C | Environmentally compatible, good to excellent yields. cbijournal.com |
| Silver Tungstate Nanorods | Solvent-free, 60-70 °C | One-pot synthesis of tetrahydrobenzo[a]xanthene-11-one derivatives. icm.edu.pl |
| H-Zeolite A | Solvent-free | Reusable, simple workup, short reaction times, high yields. researchgate.net |
Contributions to Polymer Science and Materials Engineering
The unique reactivity of the thiocarbonyl group in this compound makes it a valuable tool in polymer science, particularly in controlled polymerization and surface modification of materials.
Xanthene-9-thiones as Mediators in Controlled Radical Polymerization of Various Monomers
Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures and molecular weights. This compound has emerged as an effective mediator in the CRP of challenging monomers like vinyl chloride (VCM). A novel CRP system using this compound as a mediator and bis(4-tert-butylcyclohexyl)peroxydicarbonate as an initiator has been developed for VCM polymerization at 45 °C. acs.orgresearchgate.net This system allows for the production of poly(vinyl chloride) (PVC) with controlled molecular weights and the ability to form block copolymers. acs.orgresearchgate.net
The resulting PVC with this compound end-groups (PVC-XT) can act as a macroinitiator for the block copolymerization of other monomers, such as methyl methacrylate (B99206) (MMA), n-butyl acrylate (B77674) (BA), and styrene (B11656) (St). acs.orgresearchgate.net This demonstrates the utility of this compound in creating complex polymer structures.
Table of Monomers Polymerized Using this compound as a Mediator:
| Monomer | Resulting Polymer |
| Vinyl Chloride (VCM) | Poly(vinyl chloride) (PVC) acs.orgresearchgate.net |
| Methyl Methacrylate (MMA) | PVC-b-PMMA acs.orgresearchgate.net |
| n-Butyl Acrylate (BA) | PVC-b-PBA acs.orgresearchgate.net |
| Styrene (St) | PVC-b-PSt acs.orgresearchgate.net |
Research has also shown that this compound can control the radical polymerization of styrene. researchgate.net
Surface Modification of Polymeric Materials via Thione-Ene Cycloaddition Reactions
The surface properties of polymeric materials are crucial for their performance in various applications. Thione-ene cycloaddition reactions provide a powerful method for surface modification under mild conditions. rhhz.net A visible light-induced thione-ene cycloaddition reaction has been developed for the surface modification of materials like low-density polyethylene (B3416737) (LDPE) films. rhhz.netresearchgate.net
This method involves introducing thiocarbonyl groups onto the polymer surface, often by first grafting the surface with a reactive polymer and then coupling a this compound derivative. rhhz.netresearchgate.net Subsequently, functional alkenes can be attached to the surface via a cycloaddition reaction initiated by visible light at room temperature. rhhz.netresearchgate.net This technique allows for the versatile functionalization of polymer surfaces, tailoring their properties for specific applications. rhhz.netresearchgate.net
Examples of Functional Alkenes Used in Thione-Ene Cycloaddition for Surface Modification:
| Functional Alkene | Resulting Surface Functionality |
| Poly(ethylene glycol) methyl ethermethacrylate | Introduction of polyethylene glycol groups. rhhz.netresearchgate.net |
| 2-(perflurooctyl)ethyl methacrylate | Introduction of fluorinated groups. rhhz.netresearchgate.net |
| 2, 3-dibromopropyl acrylate | Introduction of bromine-containing groups. rhhz.netresearchgate.net |
| Diethyl vinylphosphonate (B8674324) | Introduction of phosphonate (B1237965) groups. rhhz.netresearchgate.net |
This approach highlights the potential of this compound chemistry in creating advanced materials with tailored surface characteristics.
Development of High-Performance Heteroaromatic Polymers Utilizing Xanthene Scaffolds
The rigid, planar structure of the xanthene nucleus is a desirable feature for the creation of high-performance polymers with enhanced thermal stability and specific optoelectronic properties. While research into incorporating the this compound moiety directly into polymer backbones is an emerging field, the broader class of xanthene derivatives is recognized for its potential in material sciences. The core structure contributes to polymers with high glass transition temperatures and stability, suitable for applications in advanced electronics and laser technologies. The development of novel poly(arylene ether)s and other heteroaromatic polymers from xanthene-based monomers is an active area of investigation, aiming to harness these intrinsic properties for next-generation materials.
Research in Medicinal Chemistry and Biological Sciences
The xanthene core is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide array of pharmacological activities. The introduction of the thione group and subsequent derivatization have unlocked further potential in various therapeutic areas.
Exploration of Analgesic and Anti-inflammatory Properties of Spiro-Xanthene-Thiadiazoles
A significant area of research has been the synthesis of novel spiro-heterocyclic compounds starting from this compound. Specifically, the 1,3-dipolar cycloaddition reaction of nitrile imines with this compound yields a class of compounds known as spiro-xanthene-9',2- ajprd.comresearchgate.netnih.govthiadiazoles. researchgate.netnih.gov These derivatives have been evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
In vivo studies have demonstrated that these compounds exhibit significant anti-inflammatory and analgesic effects, often comparable to standard drugs like ibuprofen (B1674241). ajprd.comresearchgate.netnih.govresearchgate.net The anti-inflammatory activity, measured by the carrageenan-induced rat paw edema test, showed that certain derivatives could achieve high levels of inhibition. ajprd.com For instance, derivatives with a 4-nitrophenyl group at position 3 and an acetyl group at position 5 of the thiadiazole ring showed maximum activity of 84-86%. ajprd.comresearchgate.net Similarly, spiro compounds with two phenyl groups at positions 3 and 5 also showed high activities of 85% and 82%, respectively. ajprd.com The analgesic activity of these compounds ranged from 57% to 73% inhibition in tests, compared to 84% for ibuprofen under similar conditions. researchgate.net
| Compound Substituents (on Thiadiazole Ring) | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Inhibition) | Reference |
|---|---|---|---|
| 3-(4-nitrophenyl), 5-acetyl | 84-86% | 57-73% | ajprd.comresearchgate.net |
| 3-phenyl, 5-phenyl | 82-85% | Not Reported | ajprd.com |
| 3-(4-chlorophenyl), 5-acetyl | 76% | 57-73% | researchgate.net |
| 3-(4-bromophenyl), 5-acetyl | 71% | Not Reported | researchgate.net |
| Ibuprofen (Standard) | 92% | 84% | ajprd.comresearchgate.net |
Studies on Antiproliferative and Anticancer Mechanisms
The xanthone (B1684191) (9-oxo-xanthene) scaffold, closely related to this compound, is a well-established pharmacophore in anticancer drug discovery. mdpi.comacs.org Derivatives have been shown to exert antiproliferative activity against a wide range of human cancer cell lines, including breast, lung, colon, and neuroblastoma cell lines. nih.govresearchgate.netnih.govresearchgate.netnih.gov
The mechanisms of action are diverse and include the induction of apoptosis through caspase activation, inhibition of protein kinases, and the inhibition of enzymes crucial for cancer cell survival like topoisomerase. mdpi.com For example, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have been synthesized and tested, with some compounds showing potent activity. The compound 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide exhibited higher antiproliferative activity against T-47D breast cancer cells (IC50 = 19.7 μM) and SK-N-MC neuroblastoma cells (IC50 = 25.2 μM) than the standard drug etoposide. nih.gov Structure-activity relationship studies indicate that the type and position of substituents on both the xanthene ring and the attached phenyl rings significantly influence the cytotoxic potency. nih.govresearchgate.net
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | T-47D (Breast) | 19.7 | nih.gov |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | SK-N-MC (Neuroblastoma) | 25.2 | nih.gov |
| 3-Chloro-2-methylbenzene sulfonamide analog | MDA-MB-231 (Breast) | 30.4 | nih.gov |
| Etoposide (Standard) | T-47D (Breast) | 32.7 | nih.gov |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | MCF-7 (Breast) | 36 | researchgate.net |
| Paeciloxanthone | HepG2 (Liver) | 3.33 | mdpi.comnih.gov |
| Secalonic acid D | HL60 (Leukemia) | 0.38 | nih.gov |
Role as Potential Carbon Monoxide-Releasing Molecules (PhotoCORMs)
Carbon monoxide (CO) is a gasotransmitter with significant therapeutic potential, but its systemic delivery is challenging. Carbon Monoxide-Releasing Molecules (CORMs) that can deliver CO in a controlled manner are a major focus of research. While most CORMs are metal-based, there is growing interest in developing metal-free organic PhotoCORMs that release CO upon irradiation with light.
Research has identified a derivative of the xanthene scaffold, 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, as the first transition-metal-free PhotoCORM that can be activated by visible (green) light. researchgate.netnih.gov This water-soluble fluorescein (B123965) analogue undergoes decarbonylation upon irradiation at 500 nm to release CO. researchgate.net The process is efficient under physiological conditions and can be precisely controlled both spatially and temporally. researchgate.net While this research has focused on the carboxylic acid derivative, the thione group in this compound is also known to be photochemically active, suggesting that thione-based analogues could be a future direction for the design of novel PhotoCORMs. uochb.cz
Antimycobacterial Research and Molecular Docking Studies with Target Enzymes
The xanthene scaffold, particularly its thione and ketone derivatives, has been a subject of significant interest in the search for new antimycobacterial agents. Research has focused on the synthesis of various xanthene derivatives and the evaluation of their efficacy against Mycobacterium tuberculosis (MTB).
In one study, a series of substituted xanthenone derivatives were synthesized and tested for their in vitro antitubercular activity against the M. tuberculosis H37Rv strain. nih.govnih.gov Several of these compounds demonstrated potent antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 6.25 μg/mL. nih.gov Specifically, compounds designated as 7c, 7e, 7k, and 7m were highlighted for their effective inhibition of mycobacterial growth. nih.gov
To understand the mechanism of action, in silico molecular docking studies were performed. These studies investigated the interaction of the most active compounds with the pantothenate synthetase (PS) enzyme of M. tuberculosis. nih.govnih.gov The pantothenate synthetase is a crucial enzyme in the biosynthesis of pantothenic acid (Vitamin B5), which is essential for the bacterium's survival. The docking studies supported the structure-activity relationship observed in the in vitro tests, suggesting that the antimycobacterial action of these xanthene derivatives may be attributed to the inhibition of this key enzyme. nih.govnih.gov The broader class of xanthene derivatives has been recognized for its potential anti-mycobacterial properties in several studies. researchgate.netajol.info
Table 1: Antimycobacterial Activity of Selected Xanthenone Derivatives against M. tuberculosis H37Rv
| Compound | MIC (μg/mL) |
|---|---|
| 7c | 3.12 - 6.25 |
| 7e | 3.12 - 6.25 |
| 7k | 3.12 - 6.25 |
| 7m | 3.12 - 6.25 |
Data sourced from literature evaluating a series of novel 1,2,3-triazolyl xanthenones. nih.gov
General Biological Activities: Antioxidant, Antifungal, Insecticidal, Antimalarial, Urease Inhibition
Beyond their antimycobacterial potential, derivatives of the xanthene core structure exhibit a wide spectrum of biological activities. researchgate.netajol.info
Antioxidant Activity : Various xanthene derivatives have been reported to possess free radical scavenging and antioxidant capabilities. researchgate.netajol.info Studies on related compounds, such as xanthone-conjugated amino acids and chlorine-containing benzimidazoles, have also demonstrated significant antioxidant properties. rsc.orgresearchgate.net
Antifungal Activity : The antifungal properties of xanthene derivatives are well-documented. researchgate.netajol.info Synthesized xanthenone derivatives, for instance, have shown good to excellent activity against pathogenic fungal strains. nih.govnih.gov
Insecticidal Activity : The potential of xanthene derivatives as insecticidal agents has also been noted in the scientific literature. researchgate.netajol.info
Antimalarial Activity : The core xanthene structure is considered a valuable pharmacophore in the development of antimalarial drugs. researchgate.netajol.info
Urease Inhibition : Xanthene derivatives have been investigated as potent urease inhibitors. researchgate.net Research indicates that derivatives featuring aryl groups with electron-donating substituents at the para position show particularly effective inhibition of the urease enzyme. nih.gov Urease inhibition is a key strategy against infections caused by urease-producing bacteria. nih.gov
Applications in Sensing and Molecular Probes
The unique photophysical properties of the xanthene core make it a foundational structure for the development of fluorescent probes. Xanthene-based fluorophores, including fluorescein and rhodamine, are among the most important classes of dyes used for detecting and visualizing biomolecules. nih.gov
Development of Chemical Probes for Biomolecule Visualization
This compound serves as a precursor for creating advanced chemical probes. For example, it can be reacted with specific amines to produce 9-aminopyronine dyes, which are used in bio-imaging. researchgate.net Researchers have designed and synthesized xanthene-based probes for various biological applications. nih.govresearchgate.net
One area of application is the development of "turn-on" activatable fluorescent probes, which remain non-fluorescent until they react with a specific enzyme or analyte, thus reducing background signals. nih.gov Such probes have been developed to detect enzymes like nitroreductase, a biomarker for hypoxic cancer cells. nih.govresearchgate.net
Furthermore, specific xanthene derivatives have been engineered to act as biomarkers for organelles within living cells. By modifying the xanthene structure, probes have been created that selectively target and visualize lysosomes or mitochondria in HeLa cells, demonstrating their significant potential in biological research and diagnostics. researchgate.net
Photonic and Optoelectronic Applications
The application of this compound and its derivatives extends into the fields of photonics and optoelectronics, primarily due to their distinctive chromophoric and photophysical characteristics.
Chromophoric Properties and Photophysical Behavior
This compound, also known as xanthione, and its derivatives are polycyclic aromatic hydrocarbons that display tunable photophysical properties. mdpi.com A key characteristic is their solvatochromism, where the absorption and emission spectra change depending on the polarity of the solvent. mdpi.comicrc.ac.ir For example, one study of a xanthene-based dye reported absorption maxima ranging from 465 nm to 490 nm and emission maxima from 498 nm to 538 nm in different solvents like water, DMF, methanol, and acetone. icrc.ac.ir This sensitivity to the chemical environment is a result of changes in the electronic excited states. mdpi.com
The photostability of xanthione can also be influenced by the medium, with higher polarity environments sometimes leading to increased stability. mdpi.com Theoretical and experimental studies have investigated the vertical excitation energies and electronic structure of xanthione to better understand how solvent polarity alters its photophysical behavior. mdpi.com
Table 2: Photophysical Properties of a Xanthene-Based Dye in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |
|---|---|---|---|
| Water | 490 | 538 | 0.04 |
| DMF | 485 | 530 | 0.47 |
| Methanol | 475 | 520 | 0.61 |
| Acetone | 465 | 498 | 0.66 |
Data from a study on a novel xanthene-based bi-functional reactive dye. icrc.ac.ir
Singlet Fission Studies in Xanthene-9-thiones
Singlet fission (SF) is a process where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon with the potential to significantly increase the efficiency of solar cells. researchgate.netuni-tuebingen.de this compound derivatives have emerged as candidates for singlet fission research. researchgate.net
Studies have explored the deactivation pathways of organic thiones, paying particular attention to the second singlet excited state (S2), which often has a large energy gap from the lowest singlet state (S1) in these molecules. researchgate.net This property is advantageous for a process known as S2 fission. Research on nitro-derivatives of xanthione, such as 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione, has been conducted to investigate their spectral properties and potential for singlet fission. researchgate.net Theoretical models suggest that by strategically designing the molecular structure of thione derivatives, it may be possible to engineer systems that exhibit efficient S2 fission, producing triplet excitons in the red to near-infrared region. researchgate.net This research area is part of a broader effort to design and optimize molecules for multi-exciton generation, a key process for next-generation photovoltaic technologies. researchgate.netuochb.cz
Xanthene Derivatives as Dyes in Laser Industries
Xanthene derivatives are a significant class of organic dyes utilized in the laser industry due to their exceptional photophysical properties. researchgate.nettccollege.org These properties include high fluorescence quantum yields, excellent photostability, and broad absorption and emission spectra, making them suitable for use as the active gain medium in dye lasers. tccollege.orgeurekaselect.commdpi.com Dye lasers are valued for their tunability, allowing the laser output wavelength to be adjusted across a wide range, a critical feature for various scientific and industrial applications. eurekaselect.com
The performance of xanthene dyes in laser systems is influenced by their molecular structure and the surrounding environment. eurekaselect.commdpi.com For instance, rhodamine derivatives, a prominent subgroup of xanthene dyes, are widely used due to their strong fluorescence in the visible spectrum. tccollege.org The efficiency and photostability of these dyes can be further enhanced by incorporating them into different matrices, such as sol-gel phases, which can improve their performance and longevity under intense laser irradiation. eurekaselect.com
Research in this area focuses on synthesizing novel xanthene derivatives with optimized characteristics for laser applications. This includes modifying the xanthene core with various substituents to fine-tune their spectroscopic properties, such as shifting the absorption and emission wavelengths to different parts of the spectrum. tccollege.orgmdpi.com The development of new synthetic protocols is crucial for creating a diverse range of xanthene-based dyes to meet the specific requirements of advanced laser technologies. goums.ac.ir
| Xanthene Derivative Class | Key Features for Laser Applications | Common Application Area |
| Rhodamines | High fluorescence quantum yield, strong absorption in the visible region. tccollege.org | Tunable dye lasers for spectroscopy and medical applications. |
| Fluoresceins | Strong green fluorescence, pH sensitivity. | pH-sensitive laser probes and bio-imaging. goums.ac.irijrpc.com |
| Eosins | Phosphorescence at room temperature. | Photodynamic therapy and specialized laser systems. ijrpc.com |
Structure-Activity Relationship (SAR) Studies and Molecular Design
The photophysical and reactivity profiles of this compound and its derivatives are intricately linked to their molecular structure, with substituents playing a pivotal role in modulating these properties. tccollege.orguochb.cz Structure-activity relationship (SAR) studies are essential for the rational design of new xanthene-based compounds with tailored characteristics for specific applications, such as fluorescent probes and photosensitizers. uochb.czacs.org
The introduction of electron-donating or electron-withdrawing groups at various positions on the xanthene scaffold can significantly alter the electronic distribution within the molecule. acs.orgdiva-portal.org This, in turn, affects the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths. acs.orgdiva-portal.org For example, introducing an electron-donating group can lead to a bathochromic (red) shift in the emission spectrum by raising the HOMO energy level. acs.org Conversely, an electron-withdrawing group can also cause a red shift by lowering the LUMO energy level. acs.org
| Substituent Type | Position on Xanthene Core | Effect on Photophysical Properties | Example Application |
| Electron-Donating Group (e.g., -NEt₂) | C-3 and C-6 positions | Increases fluorescence quantum yield, red shift in emission. acs.orgresearchgate.net | Bright fluorescent labels for bio-imaging. |
| Electron-Withdrawing Group (e.g., -CN) | C-7 position | Red shift in emission, can enhance two-photon absorption cross-section. acs.org | Two-photon microscopy probes. |
| Halogens (e.g., -F, -Cl) | Various positions | Can increase intersystem crossing, leading to higher triplet state population. acs.org | Photosensitizers for photodynamic therapy. |
| Phenyl Groups | C-9 position | Can influence conformational flexibility and solid-state packing. acs.orgnih.gov | Materials for organic electronics. |
The three-dimensional structure and intermolecular interactions of xanthene derivatives are fundamental to their properties in the solid state, a field extensively studied within crystal engineering. usherbrooke.canih.gov Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids to achieve desired physical and chemical properties. usherbrooke.caamazon.in For xanthene derivatives, this involves analyzing their molecular conformation and the non-covalent interactions that dictate their packing in a crystal lattice. acs.orgnih.gov
In the crystalline state, xanthene derivatives are held together by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govresearchgate.netresearchgate.net The nature and strength of these interactions determine the crystal packing, which in turn affects properties such as solubility, melting point, and mechanical stability. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing insights into the dominant interactions within the crystal structure. goums.ac.irresearchgate.net By understanding and manipulating these intermolecular forces, it is possible to design new crystalline materials with specific architectures and functionalities. usherbrooke.caamazon.in
| Structural Feature | Description | Impact on Crystal Engineering |
| Molecular Conformation | The non-planar, folded structure of the xanthene core. acs.org | Influences how molecules pack in the crystal lattice, affecting density and porosity. |
| Hydrogen Bonding | Interactions involving hydrogen atoms and electronegative atoms like oxygen or nitrogen. nih.gov | Directs the formation of specific supramolecular architectures, such as dimers or chains. researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. usherbrooke.ca | Contributes to the stability of the crystal structure and can influence electronic properties. |
| Substituent Effects | The influence of functional groups on the molecular shape and intermolecular interactions. acs.org | Allows for the fine-tuning of crystal packing and solid-state properties. nih.gov |
Future Perspectives and Emerging Research Areas
Novel Synthetic Routes and Sustainable Methodologies for Xanthene-9-thiones
The development of efficient and environmentally friendly methods for synthesizing xanthene derivatives is a significant area of focus. amazonaws.comresearchgate.net Traditional synthetic routes often face challenges such as low efficiency, long reaction times, and the use of hazardous solvents. researchgate.net To address these issues, researchers are exploring novel catalytic systems and reaction conditions that align with the principles of green chemistry. amazonaws.comresearchgate.net
One promising approach involves the use of ultrasound irradiation as an alternative energy source. unito.it Ultrasound-assisted synthesis has been shown to produce xanthene derivatives in good to excellent yields with significantly reduced reaction times. unito.it For instance, the condensation of aromatic aldehydes with cyclic diketones in the presence of a zinc acetate (B1210297) catalyst under ultrasound irradiation provides a simple and environmentally friendly method for synthesizing xanthene derivatives. unito.it
Another green methodology gaining traction is the use of biodegradable and recyclable catalysts. Sulfonated fructose (B13574) has been introduced as a novel, green catalyst for the synthesis of tetrahydrobenzo[a]xanthene-11-ones and 14H-dibenzo[a,j]xanthenes. researchgate.net This method offers advantages such as straightforward operation, reduced costs, and easier purification. amazonaws.com Similarly, metal ion-exchanged NaY zeolite has been employed as a heterogeneous catalyst for the synthesis of xanthene and acridine (B1665455) derivatives under solvent-free conditions. rsc.org
Deep eutectic solvents (DESs), such as choline (B1196258) chloride:glycerol (ChCl:Gly), are also being explored as environmentally benign catalysts and solvents for xanthene synthesis. mdpi.com The reaction of aryl aldehydes and dimedone in ChCl:Gly provides excellent yields of xanthene analogues with the added benefits of catalyst recyclability and short reaction times. mdpi.com These sustainable approaches not only improve the efficiency of xanthene synthesis but also minimize the environmental impact of chemical processes. amazonaws.comresearchgate.net
Deeper Mechanistic Understanding of Excited State Processes and Photoreactivity
The photochemistry of thiocarbonyl compounds, including xanthene-9-thione, is a rich and complex field. acs.org Understanding the behavior of these molecules in their excited states is crucial for harnessing their potential in various applications, such as photodynamic therapy and materials science.
Upon absorption of light, this compound can be promoted to an excited singlet state (S1) or a higher-energy singlet state (S2). The subsequent relaxation pathways, including intersystem crossing to the triplet state (T1), fluorescence, and phosphorescence, are highly dependent on the surrounding environment and substituents on the xanthene core. The study of these excited state processes often involves a combination of experimental techniques, like time-resolved spectroscopy, and computational modeling.
The photoreactivity of this compound includes cycloaddition reactions with alkenes to form thietanes. psu.edu The efficiency and regioselectivity of these reactions are influenced by the nature of the alkene and the excited state involved (singlet vs. triplet). For example, irradiation of this compound with certain alkenes can lead to the formation of spirothietanes. psu.edu
Recent research has also utilized techniques like muon spin rotation (μSR) to investigate the radical addition to the C=S bond in this compound. oup.comresearchgate.net These studies provide valuable insights into the electronic structure and reactivity of the resulting radical species. researchgate.net A deeper mechanistic understanding of these photochemical and photophysical processes will enable the rational design of this compound derivatives with tailored photoreactivity for specific applications. uochb.cz
Integration of Advanced Computational Techniques for Predictive Design and Materials Discovery
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting molecular properties and guiding the design of new materials. frontiersin.org In the context of xanthene-9-thiones, computational techniques are being employed to understand their electronic structure, predict their reactivity, and design derivatives with specific functional properties.
Density Functional Theory (DFT) calculations are widely used to investigate the ground and excited state properties of this compound and its analogues. researchgate.net These calculations can provide insights into molecular geometries, electronic transitions, and the nature of intermolecular interactions. acs.org For instance, computational studies have been used to analyze the solvatochromic effects on the photophysical properties of xanthione derivatives, revealing how solvent polarity influences their absorption and emission spectra. mdpi.comresearchgate.net
Molecular docking studies are another important computational tool, particularly in the context of drug discovery. researchgate.net By simulating the binding of this compound derivatives to biological targets, such as enzymes and receptors, researchers can predict their potential therapeutic activity and guide the synthesis of more potent and selective compounds. researchgate.net
Furthermore, cheminformatics approaches are used to compute various molecular descriptors and assess the drug-likeness of newly synthesized xanthene derivatives. frontiersin.org The integration of these advanced computational techniques with experimental research is accelerating the discovery and development of novel this compound-based materials and therapeutic agents.
Development of Advanced Functional Materials Based on Xanthene-9-thiones
The unique photophysical and electronic properties of xanthene-9-thiones make them attractive building blocks for the development of advanced functional materials. researchgate.netidu.ac.idejournal.net These materials have potential applications in diverse fields such as organic electronics, sensing, and photonics. researchgate.netdntb.gov.uamdpi.com
Xanthene derivatives are known for their use as dyes and fluorescent probes due to their strong absorption and emission in the visible region of the electromagnetic spectrum. amazonaws.comresearchgate.net By modifying the xanthene core with different functional groups, the photophysical properties can be tuned to create materials with specific absorption and emission wavelengths. This tunability is particularly valuable for applications in bioimaging and sensor technology. unito.it
In the realm of organic electronics, thioxanthene (B1196266) derivatives have been investigated for their potential use in electrochromic devices. The ability of these compounds to change their color in response to an electrical stimulus makes them suitable for applications such as smart windows and displays.
Furthermore, the thiocarbonyl group of this compound can participate in various chemical reactions, allowing for the covalent attachment of these chromophores to polymer surfaces. researchgate.net This surface modification strategy can be used to impart new functionalities to materials, such as hydrophilicity, biocompatibility, or responsiveness to external stimuli. researchgate.net The development of novel this compound-based polymers and composites continues to be an active area of research with the potential for creating materials with tailored properties for a wide range of applications. idu.ac.id
Therapeutic Potential and Drug Discovery Research Beyond Initial Biological Screenings
The xanthene scaffold is a common motif in a variety of biologically active compounds, and this compound derivatives are no exception. amazonaws.comunito.itresearchgate.net Initial biological screenings have revealed that these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netresearchgate.netnih.govnih.gov
Building on these initial findings, current research is focused on a more in-depth exploration of the therapeutic potential of xanthene-9-thiones. frontiersin.org This involves detailed structure-activity relationship (SAR) studies to understand how modifications to the xanthene core and its substituents affect biological activity. nih.gov For example, the synthesis and evaluation of a library of tertiary alcohols derived from xanthene and thioxanthene have identified compounds with potent anticancer activity against specific cancer cell lines. nih.gov
Beyond simple cytotoxicity assays, researchers are investigating the molecular mechanisms of action of these compounds. This includes identifying their specific cellular targets and understanding how they modulate biological pathways. For instance, some xanthene derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, making them promising candidates for further development as anticancer drugs.
The development of drug resistance is a major challenge in chemotherapy. researchgate.net Interestingly, some 9H-xanthene derivatives have been shown to reverse chloroquine (B1663885) resistance in the malaria parasite Plasmodium falciparum. researchgate.net This chemosensitizing activity opens up new avenues for the development of combination therapies to combat drug-resistant infections. As research progresses, the focus will be on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their efficacy and safety profiles for potential clinical applications. nih.gov
Exploration of Xanthene-9-thiones in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of non-covalent interactions between molecules, offers a powerful approach for the construction of complex, functional architectures. The rigid, planar structure of the xanthene core, combined with the potential for introducing various functional groups, makes this compound and its derivatives attractive building blocks for supramolecular assembly. acs.orgresearchgate.net
The non-covalent interactions that can be exploited for the self-assembly of xanthene-9-thiones include hydrogen bonding, π-π stacking, and van der Waals forces. The specific arrangement of these interactions can lead to the formation of well-defined supramolecular structures, such as dimers, oligomers, and extended networks in the solid state. acs.org The study of the crystal packing of 9-trifluoromethylxanthenediols, for example, has revealed how the configuration of hydroxyl groups influences the formation of different supramolecular motifs. acs.org
In solution, amphiphilic xanthene derivatives can self-assemble into higher-order structures like micelles and vesicles. For instance, an amphiphilic alternating copolymer grafted with xanthene-based probes has been shown to form vesicles in aqueous solution. researchgate.net These vesicles can act as chemosensors, changing color and fluorescence in the presence of specific metal ions, such as Hg2+. researchgate.net
The ability to control the self-assembly of xanthene-9-thiones opens up possibilities for creating novel materials with applications in areas such as drug delivery, sensing, and catalysis. By designing molecules with specific recognition sites and interaction motifs, it is possible to program their assembly into desired supramolecular architectures with tailored functions.
Q & A
Q. What are the established synthetic routes for Xanthene-9-thione, and how can experimental reproducibility be ensured?
this compound (C₁₃H₈OS, CAS 492-21-7) is typically synthesized via thionation of xanthen-9-one using reagents like phosphorus pentasulfide (P₄S₁₀) or microwave-assisted methods. A reproducible protocol involves microwave irradiation with PSCl₃/H₂O/Et₃N, which reduces reaction times to 10–30 minutes while maintaining high yields (~85%) . To ensure reproducibility:
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using δ values (e.g., ¹H NMR: aromatic protons at δ 7.2–8.1 ppm; thiocarbonyl proton absent due to deshielding) .
- FT-IR : Confirm C=S stretch at 1150–1250 cm⁻¹ .
- Mass spectrometry : Verify molecular ion peak at m/z 212 [M]⁺. Conflicting data (e.g., unexpected δ values) should be cross-validated by repeating experiments under inert atmospheres to rule out oxidation or hydration artifacts .
Q. How does the C=S group in this compound influence its stability under varying conditions?
The thiocarbonyl group is prone to hydrolysis and oxidation. Stability assays recommend:
- Storing the compound in anhydrous, oxygen-free environments (e.g., argon glovebox).
- Monitoring degradation via UV-Vis (λmax ~350 nm for intact C=S) and HPLC.
- Conducting kinetic studies in solvents like DMF or DMSO to assess half-life under thermal stress .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap (~3.2 eV) and nucleophilic attack sites at the thiocarbonyl sulfur. Key steps:
Q. What advanced techniques are suitable for probing radical interactions with this compound?
Muon Spin Rotation (μSR) spectroscopy has been employed to study radical adducts formed via muonium (Mu) addition to the C=S group. Methodology includes:
Q. How can mechanistic studies differentiate between singlet and triplet pathways in photochemical reactions involving this compound?
Design a laser flash photolysis setup to:
- Monitor transient absorption spectra (e.g., triplet-triplet absorption at 450–500 nm).
- Use triplet quenchers (e.g., O₂ or β-carotene) to suppress triplet pathways.
- Compare quantum yields under inert vs. oxygenated conditions to infer dominant mechanisms .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?
- Systematic review : Compare solvent polarity (e.g., THF vs. toluene), catalyst loadings, and temperature profiles across studies.
- Replicate conditions : Use identical reagents (e.g., PSCl₃ vs. Lawesson’s reagent).
- Statistical analysis : Apply ANOVA to assess significance of yield variations (>5% difference) .
Q. What validation strategies are recommended when encountering inconsistent NMR assignments?
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Spiking experiments with authentic samples can confirm peak identity.
- Cross-reference with computed chemical shifts (e.g., ACD/Labs or DFT) .
Methodological Best Practices
Q. How to design a high-impact study on this compound for publication in top chemistry journals?
- Hypothesis : Focus on understudied properties (e.g., supramolecular interactions or redox-switchable behavior).
- Experimental rigor : Include control experiments (e.g., blank runs without catalyst).
- Data presentation : Use SI for raw NMR/FID files and crystallographic data (if applicable).
- Compliance : Follow Beilstein JOC guidelines for compound characterization and citation rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
